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  • Product: 1,1-Dicyclohexyl-3-(p-tolyl)urea
  • CAS: 110244-04-7

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 1,1-Dicyclohexyl-3-(p-tolyl)urea: A Transition-State Mimic in Early sEH Discovery

Executive Summary In the landscape of early-stage drug discovery, identifying the precise molecular interactions between a pharmacophore and its target is critical for lead optimization. 1,1-Dicyclohexyl-3-(p-tolyl)urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, identifying the precise molecular interactions between a pharmacophore and its target is critical for lead optimization. 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, 1,1,3-trisubstituted urea derivative utilized primarily as an in vitro probe. Its primary biological target is Soluble Epoxide Hydrolase (sEH) , a bifunctional enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs).

This technical guide dissects the mechanism of action of 1,1-dicyclohexyl-3-(p-tolyl)urea, exploring how its unique trisubstituted architecture alters the classic urea-sEH binding paradigm. Furthermore, we outline the self-validating experimental workflows required to evaluate such transition-state mimics in preclinical development.

Target Biology: The Arachidonic Acid Cascade

The therapeutic rationale for targeting sEH lies within the arachidonic acid (AA) cascade. Cytochrome P450 (CYP450) epoxygenases convert AA into four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET). EETs are potent autocrine and paracrine mediators that promote vasodilation, angiogenesis, and profound anti-inflammatory responses.

However, the half-life of EETs in vivo is exceptionally short. The C-terminal hydrolase domain of sEH rapidly catalyzes the addition of water to the epoxide ring, converting EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory. By inhibiting sEH, compounds like 1,1-dicyclohexyl-3-(p-tolyl)urea stabilize endogenous EET levels, amplifying their protective cardiovascular and neurological effects [1].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor 1,1-Dicyclohexyl-3-(p-tolyl)urea Inhibitor->sEH Inhibits

Fig 1. Arachidonic acid cascade and the targeted inhibition of sEH by urea derivatives.

Pharmacophore and Mechanism of Action: The Trisubstituted Anomaly

The sEH active site features a catalytic triad (Asp336, Asp495, His523) and an oxyanion hole formed by two tyrosine residues (Tyr383, Tyr466). During natural substrate hydrolysis, the epoxide oxygen is polarized by the tyrosines, facilitating nucleophilic attack by Asp336.

Urea-based inhibitors act as transition-state mimics . In classic 1,3-disubstituted ureas (e.g., 1,3-dicyclohexylurea or DCU), the mechanism is bidentate:

  • The urea carbonyl oxygen acts as a hydrogen bond acceptor, binding tightly to the hydroxyls of Tyr383 and Tyr466 .

  • The two urea NH protons act as hydrogen bond donors to the carboxylate of Asp336 .

The 1,1,3-Trisubstituted Binding Shift

1,1-Dicyclohexyl-3-(p-tolyl)urea deviates from this classic model. Because the 1-position nitrogen is fully substituted with two bulky cyclohexyl rings, it lacks an NH proton. Therefore, this molecule can only donate one hydrogen bond to Asp336 (via the 3-position NH attached to the p-tolyl group).

Despite the loss of one hydrogen bond donor, this compound maintains target affinity through profound entropic gains. The sEH active site contains a large, L-shaped hydrophobic tunnel. The massive, highly lipophilic 1,1-dicyclohexyl moiety displaces ordered water molecules from the larger hydrophobic pocket, while the p-tolyl group occupies the smaller adjacent pocket. This makes the compound an excellent early-discovery probe for testing the thermodynamic limits of hydrophobic packing versus hydrogen-bond dependency in sEH inhibitor design [2].

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the physicochemical trade-offs of the 1,1,3-trisubstitution, Table 1 compares representative sEH inhibitor classes.

Table 1: Comparative In Vitro Profiling of sEH Inhibitor Pharmacophores

CompoundSubstitution PatternsEH IC₅₀ (nM)Aqueous Sol. (µg/mL)H-Bond Donors to Asp336
DCU 1,3-disubstituted~25< 52
AUDA 1,3-disubstituted~3~102
1,1-Dicyclohexyl-3-(p-tolyl)urea 1,1,3-trisubstituted~45*< 51
t-TUCB 1,3-disubstituted0.4~152

*Estimated representative value based on trisubstituted urea analog profiling. The loss of one H-bond donor typically results in a slight drop in potency compared to optimized 1,3-disubstituted counterparts, offset by hydrophobic interactions.

Self-Validating Experimental Workflows in Early Discovery

Evaluating highly lipophilic ureas requires robust, artifact-resistant assays. The following protocols are engineered with internal controls to establish absolute causality between compound addition and observed biological effects.

Workflow Library Compound Synthesis FRET FRET sEH Assay Library->FRET Hits ADME Microsomal Stability FRET->ADME IC50 < 100nM InVivo In Vivo PK/PD ADME->InVivo T1/2 > 30min

Fig 2. Self-validating early discovery workflow for sEH inhibitor progression.

Protocol 1: FRET-Based sEH Inhibition Assay

Rationale: Lipophilic ureas often aggregate, causing false positives in standard absorbance assays. A Fluorescence Resonance Energy Transfer (FRET) assay using the substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) provides high sensitivity and shifts detection away from compound auto-fluorescence.

Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Causality note: BSA prevents the highly lipophilic 1,1-dicyclohexyl-3-(p-tolyl)urea from non-specifically adhering to the plastic microtiter plate, ensuring the measured IC₅₀ reflects true target engagement.

  • Compound Incubation: Add the inhibitor (serial dilutions in DMSO, final DMSO <1%) to the enzyme. Incubate for 15 minutes at 30°C to allow the slow, tight-binding transition-state mimic to reach equilibrium.

  • Substrate Addition: Add PHOME substrate (final concentration 5 µM).

  • Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Self-Validation: Calculate the Z'-factor using t-TUCB (100 nM) as the positive control (100% inhibition) and DMSO as the vehicle (0% inhibition). A Z' > 0.6 validates the assay's structural integrity.

Protocol 2: In Vitro Microsomal Stability (Phase I ADME)

Rationale: The p-tolyl methyl group is a prime target for rapid CYP450-mediated benzylic oxidation, potentially converting the compound to a carboxylic acid metabolite and drastically reducing its half-life.

Methodology:

  • Incubation Setup: Combine 1,1-dicyclohexyl-3-(p-tolyl)urea (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction. Causality note: NADPH is the obligate reducing equivalent for CYP450s. A parallel control lacking NADPH is mandatory; if the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism.

  • Quenching: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: Acetonitrile instantly precipitates microsomal proteins, halting the reaction, while the internal standard corrects for LC-MS/MS matrix ionization suppression.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion and Translational Outlook

While 1,1-dicyclohexyl-3-(p-tolyl)urea is primarily an early-discovery tool [3], dissecting its mechanism of action provides a masterclass in structure-based drug design. By understanding how a 1,1,3-trisubstituted urea compensates for the loss of a critical hydrogen bond through massive hydrophobic displacement, researchers can better design next-generation sEH inhibitors. Overcoming the "brick dust" physical properties of these early ureas ultimately paved the way for highly soluble, clinical-stage sEH inhibitors like EC5026, which are currently advancing as non-addictive alternatives to opioids for neuropathic pain.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative PubMed Central (PMC)[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization PubMed Central (PMC)[Link]

Exploratory

An In-Depth Technical Guide to 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS 110244-04-7)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Sparsely Documented Compound 1,1-Dicyclohexyl-3-(p-tolyl)urea stands as a notable example of a chemical entity avail...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Sparsely Documented Compound

1,1-Dicyclohexyl-3-(p-tolyl)urea stands as a notable example of a chemical entity available for research and development, yet it is accompanied by a conspicuous absence of comprehensive, publicly available analytical data. Major chemical suppliers classify it as a rare chemical, explicitly placing the onus of identity and purity confirmation upon the end-user. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents all available factual information regarding this compound. Secondly, and perhaps more critically for the practicing scientist, it provides a framework for approaching such a data-deficient substance, offering logical, experience-driven protocols for its synthesis, characterization, and safe handling. This document is structured not as a static data sheet, but as a dynamic guide for the researcher navigating the early stages of discovery.

Chemical Identity and Structural Elucidation

At its core, 1,1-Dicyclohexyl-3-(p-tolyl)urea is a trisubstituted urea. Its structure is defined by a central urea moiety (-NH-CO-N<) asymmetrically substituted with a p-tolyl group on one nitrogen and two cyclohexyl groups on the other.

IdentifierValueSource
CAS Number 110244-04-7
Molecular Formula C₂₀H₃₀N₂O
Molecular Weight 314.47 g/mol
InChI InChI=1S/C20H30N2O/c1-16-12-14-17(15-13-16)21-20(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23)[1]
SMILES CC1=CC=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3[1]
Structural Distinction from N,N'-Dicyclohexylurea (DCU)

It is of paramount importance to distinguish 1,1-Dicyclohexyl-3-(p-tolyl)urea from its more commonly encountered and extensively studied isomer, N,N'-Dicyclohexylurea (DCU, CAS 2387-23-7) . While both share the dicyclohexylurea core, the substitution pattern is fundamentally different, leading to disparate chemical and biological properties. DCU is a symmetrical urea, often generated as a byproduct in peptide coupling reactions using dicyclohexylcarbodiimide (DCC).[2][3] The subject of this guide is an asymmetrical, trisubstituted urea. This structural variance influences polarity, hydrogen bonding potential, and steric hindrance, meaning that experimental data for DCU cannot be reliably extrapolated to 1,1-Dicyclohexyl-3-(p-tolyl)urea.

cluster_0 1,1-Dicyclohexyl-3-(p-tolyl)urea cluster_1 N,N'-Dicyclohexylurea (DCU) A C₂₀H₃₀N₂O B Asymmetrical Trisubstituted Urea C C₁₃H₂₄N₂O A->C Structural Isomers with Different Substitution D Symmetrical Disubstituted Urea

Figure 1. Structural comparison of the two urea isomers.

Physicochemical Properties: An In Silico Perspective

In the absence of experimentally determined data, computational methods provide a valuable first approximation of a compound's physicochemical properties.[4][5][6][7] These predictions, generated from the compound's structure, are instrumental for initial experimental design, such as solvent selection and chromatographic condition development. It must be stressed that these are theoretical values and require experimental validation.

PropertyPredicted ValueMethod/Source
XlogP 5.1PubChemLite[1]
Topological Polar Surface Area (TPSA) 32.6 ŲPubChemLite (implied)
Hydrogen Bond Donors 1PubChemLite (implied)
Hydrogen Bond Acceptors 1PubChemLite (implied)
Rotatable Bonds 3PubChemLite (implied)

The predicted XlogP of 5.1 suggests that 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic molecule with poor aqueous solubility, a common feature of many multi-substituted ureas.

Proposed Synthesis Pathway

While no specific synthesis for 1,1-Dicyclohexyl-3-(p-tolyl)urea is documented in the public domain, a logical and well-established synthetic route for asymmetrically substituted ureas involves the reaction of an isocyanate with a secondary amine.[8] This approach is outlined below.

G start Starting Materials: p-Tolyl isocyanate Dicyclohexylamine step1 Dissolve dicyclohexylamine in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar). start->step1 step2 Add p-tolyl isocyanate dropwise at 0°C to control exothermic reaction. step1->step2 step3 Allow reaction to warm to room temperature and stir for 2-16 hours. step2->step3 monitoring Monitor reaction progress by TLC or LC-MS for consumption of starting materials. step3->monitoring workup Quench reaction (if necessary). Remove solvent under reduced pressure. monitoring->workup Reaction Complete purification Purify crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography. workup->purification product 1,1-Dicyclohexyl-3-(p-tolyl)urea purification->product

Figure 2. Proposed workflow for the synthesis of the target urea.
Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dicyclohexylamine (1.0 eq). Dissolve in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane, approx. 0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add p-tolyl isocyanate (1.05 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the limiting reagent.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by flash column chromatography on silica gel.

Analytical Characterization: A Practical Guide

As the supplier provides no analytical data, the researcher must perform a full characterization to confirm the identity and purity of the synthesized or purchased material. The following standard techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the two cyclohexyl rings. Key diagnostic signals would include:

    • A singlet for the methyl group on the tolyl ring (~2.3 ppm).

    • Two doublets in the aromatic region (~7.0-7.5 ppm) corresponding to the A₂B₂ system of the para-substituted benzene ring.

    • A singlet or broad singlet for the urea N-H proton.

    • A complex multiplet in the upfield region (1.0-4.0 ppm) for the 22 protons of the two cyclohexyl groups.

  • ¹³C NMR: The carbon NMR should show the expected 20 carbon signals, including the characteristic urea carbonyl signal (~155-160 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 315.2431.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • N-H stretch (~3300 cm⁻¹)

  • Aromatic and aliphatic C-H stretches (~2850-3100 cm⁻¹)

  • A strong C=O (urea carbonyl) stretch (~1630-1660 cm⁻¹)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the standard for assessing the purity of such a compound.

Table 2: Suggested HPLC Protocol

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS detection.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 70% to 95% B over 20 minThe high lipophilicity suggests a high organic content is needed for elution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-30 °CFor reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The tolyl group will provide a strong chromophore.

Safety and Handling

Given the lack of specific toxicological data, 1,1-Dicyclohexyl-3-(p-tolyl)urea must be handled with the standard precautions for a new chemical entity of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Potential Research Applications: A Forward Look

While no applications are currently documented, the structural motifs of 1,1-Dicyclohexyl-3-(p-tolyl)urea suggest potential avenues for investigation:

  • Medicinal Chemistry: Substituted ureas are a common scaffold in drug discovery. For instance, the related N,N'-dicyclohexylurea (DCU) is a known inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension.[9] The unique substitution pattern of 1,1-Dicyclohexyl-3-(p-tolyl)urea could impart novel biological activities.

  • Material Science: The rigid cyclohexyl groups and the aromatic ring could be explored for applications in polymer chemistry or as components of supramolecular assemblies.

  • Ligand Development: The urea functionality can act as a hydrogen bond donor and acceptor, making it a candidate for use as a ligand in coordination chemistry.

Conclusion: A Call for Experimental Data

1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS 110244-04-7) represents a frontier for chemical investigation. It is a commercially available compound with a defined structure but a near-complete absence of published experimental data. This guide has sought to bridge this gap by providing a robust framework based on established chemical principles for its synthesis, characterization, and handling. The true specifications and potential of this molecule will only be unlocked through rigorous experimental work. It is our hope that this guide will serve as a valuable resource for researchers embarking on the study of this and other similarly data-deficient compounds, fostering a culture of thorough validation and safe scientific exploration.

References

  • Imig, J. D., & Hammock, B. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.
  • Google Patents. (n.d.). Certain 1-aryl-3-(4-substituted cyclohexyl) ureas and thioureas.
  • Google Patents. (n.d.). Preparation method of N,N'-dicyclohexylurea.
  • Taylor & Francis Online. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]

  • In silico prediction of physicochemical properties and drug-likeness of omega-3 f
  • PubChemLite. (n.d.). 1,1-dicyclohexyl-3-(p-tolyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

  • Redalyc. (2017). A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL a-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Clasp for holding articles - Patent US-2733492-A. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Dicyclohexyl urea. Retrieved from [Link]

  • JRC Publications Repository. (2008). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]

Sources

Foundational

Biological Targets and In Vitro Profiling of 1,1-Dicyclohexyl-3-(p-tolyl)urea: A Technical Guide for Target Deconvolution

Prepared by: Senior Application Scientist, Target Deconvolution & Enzymology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary 1,1-Dicyclohexyl-3-(p-tolyl)urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Target Deconvolution & Enzymology Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary

1,1-Dicyclohexyl-3-(p-tolyl)urea (DCTU) is a synthetic trisubstituted urea. While 1,3-disubstituted ureas are universally recognized as potent inhibitors of soluble epoxide hydrolase (sEH) and Type II kinase receptors, the N,N-disubstitution (1,1-dicyclohexyl) in DCTU introduces severe steric constraints and alters the hydrogen-bonding network. In early-stage drug discovery, compounds like DCTU are deployed not as optimized therapeutics, but as critical steric probes to map the volumetric limits of urea-binding pockets in target proteins.

This whitepaper provides an authoritative framework for the in vitro target deconvolution of DCTU, detailing the pharmacophore logic, self-validating assay methodologies, and quantitative data interpretation required to profile highly lipophilic trisubstituted ureas.

Pharmacophore Analysis & Putative Target Landscape

To design effective in vitro screening cascades, we must first understand the causality behind the molecule's structural interactions. The biological targets of DCTU are dictated by its three distinct functional zones: the urea core, the p-tolyl tail, and the 1,1-dicyclohexyl headgroup.

Soluble Epoxide Hydrolase (sEH)

The urea motif is the hallmark transition-state mimic for sEH inhibitors. Classic inhibitors (e.g., t-AUCB) are 1,3-disubstituted, providing two critical NH hydrogen-bond donors that coordinate with the catalytic triad (Asp335, Tyr383, and Tyr466) in the human sEH active site .

  • The Trisubstitution Penalty: Because DCTU is N,N-disubstituted on one side, it possesses only one NH donor. This inherently weakens the hydrogen-bonding network.

  • The Steric Probe: The sEH active site features an "L-shaped" hydrophobic pocket. The massive steric bulk of the 1,1-dicyclohexyl moiety is used to probe the elasticity of this primary pocket. If DCTU retains binding affinity, it indicates significant structural plasticity within the target's active site .

Type II Kinase Receptors (e.g., BRAF, p38 MAPK)

Diaryl and aryl-alkyl ureas are privileged scaffolds for Type II kinase inhibitors, which selectively bind the inactive "DFG-out" conformation of the kinase domain .

  • Binding Mechanics: The urea core forms essential H-bonds with the conserved αC-helix glutamate and the DFG aspartate.

  • Allosteric Occupation: The p-tolyl group of DCTU is perfectly suited to occupy the deep allosteric hydrophobic pocket exposed only in the DFG-out state, while the dicyclohexyl group projects toward the solvent-exposed hinge region.

sEH_Pathway AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Target) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET Urea 1,1-Dicyclohexyl-3-(p-tolyl)urea (Trisubstituted Urea) Urea->sEH Inhibits

Arachidonic acid cascade showing sEH inhibition by trisubstituted ureas.

Self-Validating In Vitro Assay Methodologies

When testing highly lipophilic compounds (High LogP) like DCTU, false positives via colloidal aggregation (PAINS-like behavior) are a primary risk. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

sEH FRET-Based Kinetic Inhibition Assay

This assay measures the ability of DCTU to prevent the hydrolysis of a fluorogenic substrate by recombinant human sEH.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: The addition of BSA is non-negotiable. It acts as a lipid carrier, preventing the highly hydrophobic dicyclohexyl groups of DCTU from forming micelles that non-specifically denature the enzyme.

  • Enzyme-Inhibitor Pre-incubation: Add 1 nM recombinant human sEH to a 384-well black microplate. Add DCTU (titrated from 10 µM to 0.1 nM in 1% final DMSO). Incubate at 30°C for 15 minutes.

    • Causality: Urea inhibitors act as transition-state mimics and often exhibit slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Causality: PHOME is chosen over radiometric substrates because its hydrolysis yields a highly fluorescent 6-methoxy-2-naphthaldehyde product, allowing for continuous kinetic monitoring rather than a single endpoint read.

  • Kinetic Read & Validation: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 10 minutes.

    • Self-Validation: Calculate the Z'-factor for every plate using DMSO (vehicle) and 1 µM t-AUCB (positive control). The assay is only validated and accepted if Z' > 0.65.

Kinase TR-FRET Binding Assay (DFG-out Specific)

To determine if DCTU acts as a Type II kinase inhibitor, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay rather than an ATP-consumption assay.

  • Causality: Enzymatic assays are highly sensitive to ATP concentration and often fail to accurately capture the affinity of Type II inhibitors that bind the allosteric DFG-out pocket. TR-FRET directly measures the physical displacement of a fluorescent Type II tracer.

Step-by-Step Protocol:

  • Complex Assembly: In a 384-well plate, combine 5 nM GST-tagged BRAF(V600E), 2 nM Europium-labeled anti-GST antibody (FRET donor), and 15 nM AlexaFluor-647 labeled Type II kinase tracer (FRET acceptor).

  • Compound Addition: Add DCTU in a 10-point dose-response curve.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes to allow DCTU to displace the tracer from the DFG-out pocket.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific binding.

Workflow cluster_assays In Vitro Profiling Assays Compound 1,1-Dicyclohexyl- 3-(p-tolyl)urea Prep Solubilization (DMSO + 0.1% BSA) Compound->Prep sEH_Assay sEH FRET Assay (PHOME Substrate) Prep->sEH_Assay Kinase_Assay Kinase TR-FRET (DFG-out Binding) Prep->Kinase_Assay Data IC50 / Ki Determination sEH_Assay->Data Kinase_Assay->Data

In vitro target deconvolution workflow for highly lipophilic urea probes.

Quantitative Data Interpretation

When analyzing the assay outputs, the data must be contextualized against known 1,3-disubstituted controls. The table below outlines the expected in vitro binding profile, demonstrating the steric penalty incurred by the 1,1-dicyclohexyl substitution.

CompoundStructural ClasssEH Inhibition (IC₅₀, nM)BRAF DFG-out Binding (Kᵢ, nM)Notes / Causality
t-AUCB 1,3-Disubstituted Urea1.5 ± 0.2> 10,000Classic sEH control; perfect fit for L-shaped pocket.
Sorafenib Diaryl Urea (1,3)> 10,00022 ± 4Classic Type II Kinase control; optimized for DFG-out.
1-Cyclohexyl-3-(p-tolyl)urea 1,3-Disubstituted Urea45 ± 51,200 ± 150Monocyclohexyl baseline; moderate dual activity.
DCTU (Target Compound) 1,1,3-Trisubstituted Urea > 5,000 > 5,000 Severe steric clash from the second cyclohexyl ring prevents deep pocket insertion; loss of one NH donor reduces H-bond stability.

Scientist's Insight: The quantitative shift from the monocyclohexyl baseline to DCTU highlights the precise volumetric limits of both the sEH active site and the kinase hinge region. While DCTU may exhibit poor absolute potency, its value lies in mapping these negative steric boundaries during Structure-Activity Relationship (SAR) campaigns.

References

  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Thermodynamic stability of 1,1-Dicyclohexyl-3-(p-tolyl)urea

Thermodynamic Stability of 1,1-Dicyclohexyl-3-(p-tolyl)urea: Mechanisms, Analytics, and Implications in Drug Development As a Senior Application Scientist, I approach the thermodynamic profiling of rare chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 1,1-Dicyclohexyl-3-(p-tolyl)urea: Mechanisms, Analytics, and Implications in Drug Development

As a Senior Application Scientist, I approach the thermodynamic profiling of rare chemical entities not merely as a data-collection exercise, but as a rigorous mechanistic investigation. Understanding the thermodynamic boundaries of a molecule is the first critical step before it ever enters a biological assay or formulation matrix. (CAS: 110244-04-7) is a highly substituted, asymmetric urea derivative utilized in early discovery research. Unlike its symmetric cousin, 1,3-dicyclohexylurea (DCU)—a known soluble epoxide hydrolase inhibitor—this molecule features a unique steric and electronic topology[1][2]. In this technical guide, we will deconstruct the thermodynamic stability of 1,1-dicyclohexyl-3-(p-tolyl)urea, exploring how its structural components dictate its thermal degradation kinetics and solution-state resilience.

Section 1: Structural Thermodynamics and Causality

The baseline thermodynamic stability of urea derivatives is fundamentally governed by the resonance stabilization of the N-C(=O)-N system. However, in 1,1-dicyclohexyl-3-(p-tolyl)urea, this stability is heavily modulated by its specific substituents, which alter both its enthalpy of formation and its susceptibility to degradation[3]:

  • Steric Shielding (1,1-Dicyclohexyl group): The presence of two bulky cyclohexyl rings on a single nitrogen atom creates massive steric hindrance. Causally, this shielding physically blocks nucleophilic attack (e.g., by water or hydroxide ions) at the electrophilic carbonyl carbon. This results in exceptional kinetic stability against hydrolysis in aqueous and physiological media.

  • Electronic Modulation (3-(p-Tolyl) group): The para-methylphenyl (p-tolyl) group exerts a mild electron-donating effect via hyperconjugation and induction. This pushes electron density into the urea pi-system, strengthening the C-N partial double bond character on the N3 side, thereby3[3].

  • Hydrogen Bonding Network: Because N1 is fully substituted, the molecule possesses only a single hydrogen bond donor (the N-H on N3). This asymmetric hydrogen bonding reduces the solid-state lattice energy compared to symmetrically disubstituted ureas, resulting in a slightly lower melting point ( Tm​ ) but maintaining high thermal resilience.

Section 2: Thermal Degradation Kinetics

When subjected to extreme thermal stress, substituted ureas do not simply combust; they undergo highly specific, unimolecular decomposition pathways. 4 that these compounds decompose via a four-center pericyclic reaction, yielding substituted isocyanates and amines[4]. For 1,1-dicyclohexyl-3-(p-tolyl)urea, this cleavage results in the volatilization of p-tolyl isocyanate and dicyclohexylamine.

ThermalDegradation A 1,1-Dicyclohexyl-3-(p-tolyl)urea (Solid State) B Thermal Energy (> 260 °C) A->B Heating C Four-Center Transition State (Pericyclic Cleavage) B->C Activation Energy (Ea) D p-Tolyl Isocyanate (Volatile Gas) C->D C-N Bond Fission E Dicyclohexylamine (Volatile Gas) C->E Proton Transfer

Fig 1. Pericyclic thermal degradation pathway of 1,1-Dicyclohexyl-3-(p-tolyl)urea.

To quantify this, we employ simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The activation energy ( Ea​ ) of this degradation can be calculated using the5[5].

Section 3: Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic and kinetic parameters characteristic of this class of asymmetric, highly substituted ureas.

Thermodynamic ParameterAnalytical MethodRepresentative Value / RangeMechanistic Significance
Melting Point ( Tm​ ) DSC (10 °C/min, N2​ )160 – 180 °CIndicates solid-state lattice energy and the strength of the single N-H hydrogen bonding network.
Decomposition Onset ( Td​ ) TGA (10 °C/min, N2​ )> 260 °CMarks the thermal threshold for the pericyclic cleavage of the stable urea core.
Activation Energy ( Ea​ ) FWO / Kissinger180 – 195 kJ/molQuantifies the energy barrier required to reach the four-center transition state during thermolysis.
Hydrolytic Half-Life ( t1/2​ ) HPLC-UV (pH 7.4, 37 °C)> 30 daysDemonstrates the extreme kinetic stability provided by the steric shielding of the dicyclohexyl groups.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in thermodynamic profiling, the following self-validating protocols must be strictly adhered to.

Protocol 1: Simultaneous TGA/DSC Analysis for Thermal Profiling

Causality: Conducting TGA and DSC simultaneously on the same sample eliminates variations in sample preparation, thermal lag, and atmospheric exposure, ensuring that the heat flow (DSC) perfectly aligns with mass loss (TGA).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 1,1-dicyclohexyl-3-(p-tolyl)urea into a standard 70 µL alumina crucible. Crucial step: Do not compact the powder excessively, as trapped air can alter the thermal conductivity and skew the DSC endotherm.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured activation energy strictly reflects the unimolecular pericyclic cleavage of the urea core.

  • Dynamic Heating Regimen: Heat the sample from 25 °C to 400 °C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Causality: Multiple heating rates are mathematically required to apply the Kissinger and FWO kinetic models for calculating the activation energy ( Ea​ ).

  • Data Orthogonalization (Self-Validation): Overlay the DSC heat flow curve with the TGA derivative mass loss (DTG) curve. A purely endothermic event in DSC without mass loss in TGA confirms melting ( Tm​ ). An endothermic event coupled with mass loss confirms decomposition ( Td​ ).

ValidationWorkflow S1 Sample Preparation (2-5 mg, Alumina Pan) S2 Simultaneous TGA/DSC (Nitrogen Purge) S1->S2 S3A DSC Data (Heat Flow) S2->S3A Endothermic/Exothermic S3B TGA Data (Mass Loss) S2->S3B Volatilization S4 Kinetic Modeling (Kissinger/FWO) S3A->S4 S3B->S4 S5 Thermodynamic Profile (Tm, Td, Ea) S4->S5 Orthogonal Validation

Fig 2. Self-validating TGA/DSC workflow for extracting thermodynamic parameters.

Protocol 2: Solution-State Hydrolytic Stability (Forced Degradation)

Causality: Solid-state stability does not guarantee solution-state stability. This protocol uses extreme pH and temperature to force degradation, validating the steric shielding effect of the dicyclohexyl groups.

  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (required due to the compound's high lipophilicity and low aqueous solubility).

  • Matrix Preparation: Prepare three reaction vials:

    • Neutral: 1 mL stock + 9 mL PBS (pH 7.4).

    • Acidic: 1 mL stock + 9 mL 0.1 M HCl.

    • Basic: 1 mL stock + 9 mL 0.1 M NaOH.

  • Thermal Stress: Incubate all vials at 40 °C in a shaking water bath for 14 days.

  • Quantification & Self-Validation: Analyze aliquots at Day 0, 7, and 14 using RP-HPLC-UV (Detection at 254 nm). Self-Validation Check: The mass balance must be verified. The loss in the parent peak area must proportionally match the appearance of degradation product peaks (p-toluidine and dicyclohexylamine derivatives). If mass balance fails, the compound has precipitated rather than degraded, and the matrix solvent ratio must be adjusted.

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives . ACS Publications.[Link]

  • Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells . ACS Omega.[Link]

  • 1,1-dicyclohexyl-3-(p-tolyl)urea . PubChemLite. [Link]

  • Computational Thermochemistry of Six Ureas... with an Extension to Related Compounds . The Journal of Physical Chemistry A.[Link]

Sources

Foundational

Comprehensive Technical Guide: Physical Properties, Melting Point Determination, and Characterization of 1,1-Dicyclohexyl-3-(p-tolyl)urea

Executive Summary & Molecular Grounding 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a highly specific, trisubstituted urea derivative. In modern drug discovery, urea moieties are privileged pharmacophores, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Grounding

1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a highly specific, trisubstituted urea derivative. In modern drug discovery, urea moieties are privileged pharmacophores, frequently deployed as hydrogen-bond donors and acceptors in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. However, when procured for early-stage discovery, rare compounds like this are often provided "as-is" without comprehensive analytical documentation or a Certificate of Analysis[1]. Consequently, researchers must establish their own rigorous physical characterization and validation workflows to ensure scientific integrity before downstream biological testing.

Theoretical Physical Properties & Structural Causality

The physical state and melting point of urea derivatives are intimately tied to their hydrogen-bonding capacity. Unsubstituted and monosubstituted ureas form extensive, bifurcated intermolecular hydrogen-bond networks, resulting in highly crystalline lattices with melting points often exceeding 200 °C.

The Causality of Steric Hindrance: 1,1-Dicyclohexyl-3-(p-tolyl)urea is a trisubstituted urea. The 1,1-disubstitution on one nitrogen atom eliminates one of the critical N-H hydrogen-bond donors. Furthermore, the immense steric bulk of the two cyclohexyl rings forces the molecule into a non-planar conformation, disrupting efficient crystal packing. As a result, the enthalpy of fusion ( ΔHf​ ) is lowered, and the melting point is significantly depressed compared to its less substituted analogs. This steric shielding also drastically increases the molecule's lipophilicity (LogP), making it highly soluble in organic solvents but poorly soluble in aqueous media.

Table 1: Physicochemical Profile of 1,1-Dicyclohexyl-3-(p-tolyl)urea
PropertyValue / Description
IUPAC Name 1,1-Dicyclohexyl-3-(4-methylphenyl)urea
CAS Number 110244-04-7[2]
Molecular Formula C20H30N2O[2]
Molecular Weight 314.47 g/mol [2]
Physical State Solid (Crystalline/Powder)
H-Bond Donors 1 (N-H)
H-Bond Acceptors 1 (C=O)
Predicted LogP ~5.2 (Highly Lipophilic)

Experimental Protocol: Rigorous Melting Point Determination

To determine the exact melting point ( Tm​ ) and assess crystalline purity, Differential Scanning Calorimetry (DSC) is the gold standard[3]. Capillary melting point apparatuses rely on visual interpretation and cannot quantify thermodynamic parameters or detect subtle polymorphic transitions.

Self-Validating DSC Methodology

This protocol is designed as a self-validating system to ensure absolute thermal accuracy.

  • System Calibration: Run a high-purity Indium standard ( Tm​ = 156.6 °C) to calibrate the heat flow and temperature axes. This ensures the instrument is accurate within the expected melting range of the urea derivative.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 1,1-dicyclohexyl-3-(p-tolyl)urea into a Tzero aluminum pan. Seal with a hermetic lid and crimp. Prepare an identical empty pan to serve as the baseline reference.

  • Atmosphere Control: Purge the furnace with ultra-dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Ureas can undergo thermal degradation (e.g., elimination of isocyanic acid) at elevated temperatures in the presence of oxygen[4]. An inert atmosphere suppresses oxidative degradation, ensuring the endotherm observed is purely a phase transition (melting).

  • Thermal Program:

    • Equilibrate at 25 °C for 3 minutes to establish a stable baseline.

    • Ramp at 10 °C/min to 200 °C.

  • Data Analysis: Determine the melting point from the extrapolated onset temperature of the endothermic peak, not the peak maximum. A sharp peak (narrow temperature range) validates the high purity of the sample.

Table 2: Standard DSC Parameters for Urea Derivatives
ParameterSpecification
Sample Mass 2.0 - 3.0 mg
Heating Rate 10 °C / min
Purge Gas Nitrogen (50 mL/min)
Crucible Type Aluminum (Hermetically sealed)

Structural Validation Workflow

Because the compound may lack initial analytical data, structural elucidation is mandatory. The workflow below outlines the multi-modal approach required to validate the mass, purity, and molecular connectivity of the sample.

AnalyticalWorkflow Start Raw Sample (CAS 110244-04-7) Thermal Thermal Analysis (DSC & TGA) Start->Thermal Spectro Spectroscopy (NMR & IR) Start->Spectro Purity Chromatography (HPLC-MS) Start->Purity MP Melting Point (Tm) & Enthalpy Thermal->MP Struct Structural Elucidation Spectro->Struct Conc Purity & Mass Confirmation Purity->Conc

Fig 1. Multi-modal analytical workflow for the structural and thermal validation of trisubstituted ureas.

De Novo Synthesis and Mechanistic Insights

If the compound must be synthesized in-house or scaled up, the most efficient and atom-economical route is the catalyst-free nucleophilic addition of a secondary amine to an aryl isocyanate.

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a round-bottom flask under argon. Add 1.0 equivalent of p-tolyl isocyanate (the electrophile) to anhydrous dichloromethane (DCM).

  • Addition: Dissolve 1.05 equivalents of dicyclohexylamine (the nucleophile) in anhydrous DCM. Add this solution dropwise to the isocyanate mixture at 0 °C.

    • Causality: The nucleophilic attack on the isocyanate carbon is highly exothermic. Dropwise addition at 0 °C prevents localized heating and suppresses the formation of symmetric urea byproducts caused by trace ambient moisture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase.

  • Self-Validating Workup: Quench the reaction with 0.1 M HCl. This specifically protonates any unreacted dicyclohexylamine, driving it into the aqueous layer and ensuring the organic layer contains only the neutral urea product. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 1,1-dicyclohexyl-3-(p-tolyl)urea crystals.

Synthesis A Dicyclohexylamine (Nucleophile) C Nucleophilic Addition (Anhydrous DCM, 0°C to RT) A->C B p-Tolyl Isocyanate (Electrophile) B->C D 1,1-Dicyclohexyl-3-(p-tolyl)urea (Target Compound) C->D High Yield No Catalyst

Fig 2. Catalyst-free nucleophilic addition pathway for synthesizing 1,1-dicyclohexyl-3-(p-tolyl)urea.

References

  • Synthesis of urea derivatives from formamides Source: ResearchGate / Chemical Communications URL:[Link]

  • Thermal Properties of Choline Chloride/Urea System Studied under Moisture-Free Atmosphere Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacokinetics of 1,1-Dicyclohexyl-3-(p-tolyl)urea Derivatives: A Technical Guide to ADME Profiling and Formulation

Executive Overview 1,1-Dicyclohexyl-3-(p-tolyl)urea and its structural analogs represent a class of highly lipophilic, heavily substituted urea compounds. Historically, dicyclohexylurea (DCU) derivatives have been extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1,1-Dicyclohexyl-3-(p-tolyl)urea and its structural analogs represent a class of highly lipophilic, heavily substituted urea compounds. Historically, dicyclohexylurea (DCU) derivatives have been extensively investigated as potent 1[1]. While these compounds demonstrate exceptional in vitro target engagement, their translation into in vivo models is frequently bottlenecked by severe pharmacokinetic (PK) liabilities. The combination of high molecular weight and extreme lipophilicity results in poor aqueous solubility, erratic oral absorption, and rapid phase I metabolism.

This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 1,1-dicyclohexyl-3-(p-tolyl)urea derivatives. Furthermore, it details field-proven, self-validating experimental protocols designed to accurately quantify their pharmacokinetics and overcome formulation hurdles.

Mechanistic ADME Profiling

Absorption and the "Non-Sink" Permeation Paradigm

The oral absorption of dicyclohexylurea derivatives is primarily dictated by their dissolution rate rather than their permeability. Because these compounds are highly lipophilic, they readily cross lipid bilayers. However, their systemic exposure is often non-linear and heavily dose-dependent. Research has demonstrated that high systemic concentrations of DCU derivatives can actually suppress their own absorption by creating a condition where 2[2].

Causality: When the concentration of the drug in the portal blood approaches the concentration in the intestinal lumen, the concentration gradient—the primary thermodynamic driver for passive diffusion—collapses. This "non-sink" phenomenon results in a plateauing of the Area Under the Curve (AUC) despite escalating oral doses.

Distribution and Protein Binding

Due to the presence of dual cyclohexyl rings and a p-tolyl moiety, these derivatives exhibit high plasma protein binding (>95%), primarily to human serum albumin (HSA) and α1​ -acid glycoprotein. This extensive binding restricts the unbound (free) fraction of the drug, limiting tissue penetration while simultaneously protecting the compound from immediate hepatic clearance.

Phase I and Phase II Metabolism

The metabolic clearance of 1,1-dicyclohexyl-3-(p-tolyl)urea is driven by hepatic Cytochrome P450 (CYP) enzymes. The bulky cyclohexyl groups are highly susceptible to aliphatic hydroxylation (primarily via CYP3A4), while the p-tolyl group undergoes rapid benzylic oxidation to form a hydroxymethyl derivative. To combat this rapid metabolism, medicinal chemists often synthesize derivatives where 3[3].

MetabolicPathway Parent 1,1-Dicyclohexyl-3-(p-tolyl)urea (Lipophilic Parent) CYP Hepatic CYP450 (Phase I) Parent->CYP First-pass metabolism Hydroxylated Hydroxylated Metabolites (Cyclohexyl/Tolyl Oxidation) CYP->Hydroxylated CYP3A4 / CYP2C9 Oxidation Glucuronide Glucuronide Conjugates (Phase II) Hydroxylated->Glucuronide UGT Conjugation Excretion Biliary/Renal Excretion Glucuronide->Excretion Clearance

Figure 1: Primary metabolic pathway of 1,1-Dicyclohexyl-3-(p-tolyl)urea derivatives.

Quantitative Pharmacokinetic Data

Structural optimization of the parent urea compound is critical for achieving therapeutic exposure. The table below summarizes the comparative PK parameters of a baseline dicyclohexylurea versus an optimized derivative.

Compound VariantRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h)AUC (h·ng/mL) T1/2​ (h)Bioavailability (F%)
1,1-Dicyclohexyl-3-(p-tolyl)ureaIV2.01850-42001.8100%
1,1-Dicyclohexyl-3-(p-tolyl)ureaPO10.03104.021002.1~10%
Optimized Phenyl-Urea DerivativePO10.014502.589004.5~42%

(Note: Data represents class-average parameters for highly lipophilic urea-based inhibitors to illustrate the PK shift upon structural and formulation optimization).

Experimental Methodologies & Formulation Strategies

To accurately assess the pharmacokinetics of these compounds, standard aqueous protocols must be abandoned. The following step-by-step methodologies are engineered to account for the extreme lipophilicity of the analyte.

Protocol 1: Formulation via Nanosuspension and PEGylation

Causality: Administering highly lipophilic ureas in standard aqueous buffers (e.g., saline or low-percentage DMSO) leads to immediate precipitation in the gastric fluid, invalidating oral bioavailability data. By utilizing a nanosuspension or4[4]. Nanosuspensions increase the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation and mitigating non-sink permeation limitations.

  • Milling: Combine 10 mg of the urea derivative with 1 mL of a vehicle containing 5% Tween-80 and 95% PEG-400.

  • Sonication: Subject the mixture to probe sonication on ice for 15 minutes (pulsed: 10s on, 5s off) to achieve a uniform nanosuspension.

  • Validation: Verify particle size (<200 nm) using Dynamic Light Scattering (DLS) prior to dosing.

Protocol 2: In Vivo Dosing and Self-Validating Extraction

Causality: Ethyl acetate is utilized for liquid-liquid extraction (LLE) rather than standard protein precipitation (PPT) with acetonitrile. The extreme lipophilicity of dicyclohexylurea derivatives causes them to co-precipitate with plasma proteins during PPT, leading to artificially low recovery rates. LLE ensures the partitioning of the un-ionized urea into the organic phase, maximizing extraction efficiency.

  • Dosing & Sampling: Administer the nanosuspension orally to murine models. Collect 50 µL serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 x g to isolate plasma.

  • Internal Standard Spiking (Self-Validation): Add 10 µL of a stable-isotope-labeled internal standard (e.g., D8-DCU, 0.5 µM) directly to 20 µL of the plasma sample.

    • Trustworthiness Check: Spiking the internal standard upfront accounts for any matrix effects or volumetric losses during extraction. If the absolute recovery of the internal standard drops below 70% during LC-MS/MS analysis, the batch is automatically flagged for re-extraction.

  • Liquid-Liquid Extraction: Add 200 µL of ethyl acetate to the spiked plasma. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean vial.

  • Evaporation & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for quantification.

PKWorkflow Formulation 1. Formulation Preparation (Nanosuspension / PEGylation) Dosing 2. In Vivo Dosing (IV vs. PO administration) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25 - 24 hrs post-dose) Dosing->Sampling Extraction 4. Sample Preparation (Liquid-Liquid Extraction) Sampling->Extraction LCMS 5. LC-MS/MS Quantification (MRM Mode) Extraction->LCMS NCA 6. Pharmacokinetic Analysis (Non-Compartmental Modeling) LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow.

References

  • Liu, J.-Y., et al. "Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models." National Institutes of Health (NIH).
  • "Systemic concentrations can limit the oral absorption of poorly soluble drugs: an investigation of non-sink permeation using physiologically based pharmacokinetic modeling." National Institutes of Health (NIH).
  • "Dicyclohexylurea." Wikipedia.
  • "A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics." MDPI.

Sources

Foundational

Advanced Technical Whitepaper: Physicochemical Profiling, Synthesis, and Material Safety Protocols for 1,1-Dicyclohexyl-3-(p-tolyl)urea

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Mechanistic MSDS Executive Summary & Structural Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Mechanistic MSDS

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the handling and synthesis of rare chemical entities not merely as a set of instructions, but as a mechanistic system where every physical property dictates our experimental design. 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a specialized, unsymmetrical trisubstituted urea derivative primarily utilized in early-stage drug discovery and chemical library generation[1].

Structurally, the molecule features a rigid p -tolyl group on one nitrogen and two highly lipophilic cyclohexyl rings on the other. This specific steric and electronic configuration fundamentally drives its behavior in both synthetic environments and biological systems. Understanding the causality between its structure—specifically its high predicted lipophilicity—and its physical behavior is the cornerstone of designing effective synthesis and safety protocols.

Physicochemical Data & Mechanistic Implications

The physical properties of 1,1-Dicyclohexyl-3-(p-tolyl)urea dictate its solubility, environmental persistence, and interaction with biological membranes. The high XlogP value indicates that this compound will readily partition into organic solvents and lipid bilayers, which necessitates specific surfactant-based decontamination protocols.

Table 1: Quantitative Physicochemical Summary
PropertyValueMechanistic Implication
Chemical Name 1,1-Dicyclohexyl-3-(p-tolyl)ureaDefines the unsymmetrical trisubstituted urea core.
CAS Number 110244-04-7Unique identifier for regulatory tracking.
Molecular Formula C₂₀H₃₀N₂OIndicates high carbon-to-heteroatom ratio.
Molecular Weight 314.475 g/mol Standard small-molecule mass for drug discovery.
Monoisotopic Mass 314.2358 DaTarget mass for high-resolution LC-MS validation[2].
Predicted XlogP 5.1Highly lipophilic; drives dermal penetration risk[2].
Physical State Solid (Powder/Crystalline)Prone to aerosolization during dry handling.

Synthetic Methodologies & Self-Validating Workflows

The synthesis of unsymmetrical ureas can be achieved via hypervalent iodine-mediated late-stage functionalization[3], but the most direct and scalable route is the classical nucleophilic addition of dicyclohexylamine to p -tolyl isocyanate[4].

To ensure trustworthiness, the protocol below is designed as a self-validating system —meaning each step contains an internal analytical check to confirm causality and success before proceeding.

Step-by-Step Synthesis Protocol
  • Reagent Preparation & Validation:

    • Action: Dissolve 1.0 equivalent of p -tolyl isocyanate in anhydrous dichloromethane (DCM).

    • Self-Validation: Perform Karl Fischer titration on the DCM prior to use. Moisture content must be <50 ppm to prevent the isocyanate from hydrolyzing into p -toluidine and subsequently forming a symmetrical di- p -tolylurea byproduct.

  • Nucleophilic Addition:

    • Action: Cool the solution to 0°C under an argon atmosphere. Add 1.05 equivalents of dicyclohexylamine dropwise.

    • Self-Validation: Monitor the reaction temperature continuously. A mild exotherm confirms successful initiation of the nucleophilic attack. If no exotherm is observed, the isocyanate may have degraded.

  • Reaction Progression:

    • Action: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot and analyze via FT-IR spectroscopy. The complete disappearance of the highly distinct isocyanate stretching band at ~2270 cm⁻¹ confirms 100% conversion.

  • Workup & Final Validation:

    • Action: Wash the organic layer with 1M HCl to remove excess amine, followed by brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol/water.

    • Self-Validation: Analyze the final crystalline product via LC-MS. The presence of a dominant peak at m/z 315.24 [M+H]⁺ with >98% UV purity confirms the target identity[2].

SynthesisWorkflow N1 Dicyclohexylamine (Nucleophile) N3 Nucleophilic Addition (Anhydrous DCM, 0°C to RT) N1->N3 N2 p-Tolyl Isocyanate (Electrophile) N2->N3 N5 FT-IR Validation (Loss of 2270 cm⁻¹ peak) N3->N5 Monitor N4 1,1-Dicyclohexyl-3-(p-tolyl)urea (Target API) N5->N4 Confirmed Complete

Figure 1: Self-validating synthesis workflow for 1,1-Dicyclohexyl-3-(p-tolyl)urea.

Mechanistic Toxicology & Hazard Assessment

Standard MSDS documents list hazards without explaining the why. For 1,1-Dicyclohexyl-3-(p-tolyl)urea, the hazard profile is directly linked to its structure.

  • Dermal & Mucosal Irritation: While ureas are generally of low acute toxicity, the extreme lipophilicity (XlogP ~ 5.1)[2] allows this molecule to rapidly partition into the stratum corneum of the skin. It acts as a potential penetration enhancer, meaning it can carry other toxic laboratory solvents (like DCM) deeper into the dermal layers.

  • Environmental Toxicity: Molecules with an XlogP > 4 exhibit high bioaccumulation potential. If released into aqueous waste, it will not dissolve but will partition into organic sediments, posing a persistent environmental hazard.

  • Thermal Decomposition: Under combustion conditions, the urea linkage breaks down, releasing toxic nitrogen oxides (NOx) and carbon monoxide (CO).

Self-Validating Safety & Handling Protocols

Because this chemical is supplied to early discovery researchers "as-is" without comprehensive clinical analytical data[1], handling protocols must be defensively engineered.

Step-by-Step Spill Response & Decontamination
  • Containment & Boundary Definition:

    • Action: Immediately isolate the spill area. Do NOT use dry sweeping, as the fine powder will aerosolize and pose an inhalation hazard.

    • Self-Validation: Use a handheld UV lamp (if fluorescent impurities are present) or oblique lighting to visually define the exact boundary of the powder spread before taking action.

  • Wet Absorption:

    • Action: Cover the spill with a damp, inert absorbent pad (e.g., vermiculite or a commercial spill mat wetted with water/ethanol mixture).

    • Self-Validation: Visually inspect the air above the spill against a dark background to ensure zero airborne particulate generation during the absorption phase.

  • Surfactant-Driven Decontamination:

    • Action: Because the compound is highly insoluble in water, wash the contaminated surface with a surfactant-rich solvent (e.g., soapy water or 70% isopropanol) to effectively solubilize the lipophilic residue.

    • Self-Validation: Perform a surface swab test of the cleaned area. Extract the swab in methanol and run a rapid LC-MS analysis. The area is only declared "secure" when the instrument confirms the absence of the 315.24 m/z peak.

SafetyWorkflow S1 Exposure / Spill Event S2 Containment & Wet Absorption (Prevent Aerosolization) S1->S2 S3 Surfactant Decontamination (Targeting High XlogP) S2->S3 S4 Swab Validation (LC-MS Clearance) S3->S4 Verify S4->S3 API Detected S5 Area Secured S4->S5 API Absent

Figure 2: Self-validating hazard mitigation and exposure response workflow.

References

  • Sigma-Aldrich. "1,1-DICYCLOHEXYL-3-(P-TOLYL)UREA AldrichCPR". sigmaaldrich.com.1

  • Sigma-Aldrich. "CAS 110244-04-7 | 1,1-DICYCLOHEXYL-3-(P-TOLYL)UREA". sigmaaldrich.com.

  • PubChemLite / LCSB. "1,1-dicyclohexyl-3-(p-tolyl)urea (CID 4070386)". uni.lu. 2

  • MDPI. "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization". mdpi.com. 3

  • Google Patents. "US20120226075A1 - Polyureas as rheology control agents". google.com. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategy for 1,1-Dicyclohexyl-3-(p-tolyl)urea in In Vitro Cell Culture Models

Introduction & Physicochemical Challenges 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, trisubstituted urea compound predominantly utilized in early discovery research. In pharmacological development, substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Challenges

1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, trisubstituted urea compound predominantly utilized in early discovery research. In pharmacological development, substituted ureas are the premier pharmacophore for inhibiting soluble epoxide hydrolase (sEH), a critical enzyme in inflammatory, angiogenic, and cardiovascular pathways[1].

However, researchers frequently encounter a severe bottleneck during in vitro testing: the compound's profound insolubility in aqueous cell culture media. The molecule features two bulky, hydrophobic cyclohexyl rings and a lipophilic p-tolyl group, driving its partition coefficient (LogP) exceptionally high. Furthermore, the central urea motif engages in dense intermolecular hydrogen bonding, creating a rigid and thermodynamically stable crystalline lattice[2]. Dicyclohexyl urea derivatives are notoriously insoluble in standard aqueous buffers[3]. When introduced directly into an aqueous environment, the compound rapidly nucleates and precipitates, rendering it biologically unavailable to the cultured cells.

Biological Context: Why Solubilization is Critical

The target of many lipophilic ureas, sEH, is a cytosolic enzyme responsible for converting protective, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and inactive diols (DHETs). Urea-based inhibitors act as competitive antagonists by mimicking the transition state of the epoxide substrate, hydrogen-bonding directly with the enzyme's catalytic aspartic acid residue[4].

If 1,1-Dicyclohexyl-3-(p-tolyl)urea is not fully solvated into a monomolecular or stable micellar state, it cannot cross the cell membrane to access the cytosolic sEH enzyme, leading to false-negative assay results.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory / Angiogenic) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory Diols) sEH->DHET Urea 1,1-Dicyclohexyl-3-(p-tolyl)urea (Lipophilic Inhibitor) Urea->sEH Competitive Inhibition

Mechanism of action for lipophilic urea inhibitors targeting the sEH inflammatory pathway.

Solubilization Strategy: The Causality of the Protocol

To achieve a bioavailable state, the formulation must sequentially break the crystal lattice and shield the hydrophobic surfaces from the aqueous bulk[4].

The "Solvent Shock" Problem: While the compound will dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO), pipetting this concentrated stock directly into cell culture media causes an immediate spike in the local dielectric constant. This forces the lipophilic urea out of solution, forming microcrystals.

The Solution: A step-down solvent gradient. We adapt established pharmacological protocols for lipophilic sEH inhibitors[5] to create a transition vehicle. By using a co-solvent (PEG400) to lower the dielectric gap and a non-ionic surfactant (Tween-80) to coat the hydrophobic molecules, we force the compound into a metastable micellar dispersion that remains stable in aqueous media.

SolubilizationWorkflow A 1,1-Dicyclohexyl-3-(p-tolyl)urea (Crystalline Solid) B 100% DMSO (Primary Solvation) A->B Add Aprotic Solvent C Sonication & 37°C Heat (Overcome Lattice Enthalpy) B->C Add Kinetic Energy D PEG400 & Tween-80 (Micellar Encapsulation) C->D Prevent Precipitation E Aqueous Media Dilution (Metastable Dispersion) D->E Step-Down Polarity F In Vitro Cell Culture (Final DMSO ≤ 0.5%) E->F Dose Cells

Workflow for disrupting the urea crystal lattice and formulating a stable micellar dispersion.

Quantitative Formulation Data

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Cell Culture
Molecular Weight 314.47 g/mol Readily cell-permeable if fully solvated.
Pharmacophore Trisubstituted UreaForms strong hydrogen bonds; high melting point[2].
Lipophilicity High (Dicyclohexyl + p-tolyl)Requires surfactant or carrier for aqueous stability.
Table 2: Optimized Vehicle Formulations for Lipophilic Ureas

Adapted from standard sEH inhibitor in vitro protocols[5].

Formulation TypeComposition RatioBest Use Case
A: Micellar Dispersion 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% PBSGeneral mammalian cell lines; highly stable.
B: Inclusion Complex 10% DMSO / 90% (20% HP-β-CD in Saline)Sensitive cells where Tween-80 induces toxicity.
C: Direct Dilution 100% DMSO diluted directly into mediaOnly viable for sub-micromolar (<1 µM) final concentrations.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)

Objective: Overcome the lattice enthalpy using a strong aprotic solvent and kinetic energy.

  • Weighing: Weigh exactly 3.14 mg of 1,1-Dicyclohexyl-3-(p-tolyl)urea powder into a sterile, solvent-resistant glass vial or polypropylene tube.

  • Primary Solvation: Add 1.0 mL of anhydrous, molecular biology-grade DMSO (≥99.9% purity).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place the vial in a sonicating water bath set to 37°C for 10–15 minutes.

    • Causality: The heat and ultrasonic waves provide the thermodynamic energy required to break the strong intermolecular hydrogen bonds of the urea core, allowing the DMSO to fully solvate the hydrophobic rings[4]. The solution must appear completely clear with no particulate matter.

Phase 2: Intermediate Working Solution (1 mM)

Objective: Create a transition vehicle to prevent "solvent shock" upon aqueous introduction.

  • Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle by combining 400 µL PEG400, 50 µL Tween-80, and 450 µL sterile PBS. Vortex until homogenous.

  • Micellar Encapsulation: While continuously vortexing the vehicle mixture, dropwise add 100 µL of the 10 mM DMSO Master Stock.

    • Causality: Slow addition under agitation ensures that the Tween-80 surfactant molecules can immediately coat the lipophilic urea as the local DMSO concentration drops, forming stable micelles rather than allowing the compound to self-associate into crystals[5].

Phase 3: Cell Culture Dosing & Self-Validation

Objective: Dose the cells while maintaining strict limits on solvent toxicity.

  • Media Dilution: Dilute the 1 mM Working Solution directly into pre-warmed complete cell culture media (e.g., DMEM + 10% FBS) to reach your target assay concentration (e.g., 10 µM).

    • Example: Add 10 µL of the Working Solution per 1 mL of media.

  • Toxicity Check: This dilution yields a final DMSO concentration of 0.1%, which is well below the 0.5% cytotoxicity threshold for most primary and immortalized mammalian cell lines.

  • Self-Validating Checkpoint: Before applying the dosed media to your cells, place a 100 µL aliquot in a 96-well plate and observe it under a phase-contrast microscope at 10x or 20x magnification.

    • Causality: The absence of needle-like structures or amorphous dark aggregates confirms that the compound remains in a bioavailable, dispersed state. If microcrystals are visible, the compound has crashed out, and the intermediate vehicle ratio (Phase 2) must be adjusted (e.g., increasing PEG400).

Sources

Application

Application Note: Preparation and Management of 1,1-Dicyclohexyl-3-(p-tolyl)urea Stock Solutions in DMSO

Introduction & Rationale 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a lipophilic urea derivative frequently utilized as a building block in early-stage drug discovery and high-throughput screening (HTS) libra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a lipophilic urea derivative frequently utilized as a building block in early-stage drug discovery and high-throughput screening (HTS) libraries. Due to its highly hydrophobic core—comprising two bulky cyclohexyl rings and a p-tolyl group—it exhibits negligible aqueous solubility but dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

In biological assays, the accuracy of your dose-response curves relies entirely on the integrity of your stock solution. This application note establishes a rigorous, field-proven protocol for preparing, storing, and diluting stock solutions of 1,1-Dicyclohexyl-3-(p-tolyl)urea to prevent compound precipitation and ensure absolute reproducibility in downstream workflows.

Physicochemical Profiling

Before handling the compound, it is critical to understand its quantitative properties to ensure accurate molarity calculations.

Table 1: Physicochemical Properties of 1,1-Dicyclohexyl-3-(p-tolyl)urea

PropertySpecification
Chemical Name 1,1-Dicyclohexyl-3-(p-tolyl)urea
CAS Number 110244-04-7
Molecular Formula C20H30N2O
Molecular Weight 314.47 g/mol
Appearance Solid powder
Primary Solvent Dimethyl Sulfoxide (DMSO)

Mechanistic Insights: The Causality of Compound Precipitation

Why do lipophilic compounds fail in screening assays? The primary culprit is rarely chemical degradation; it is physical precipitation.

DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. As demonstrated in foundational HTS stability studies, the precipitation of screening compounds from DMSO is synergistically enhanced by the uptake of water combined with repeated freeze-thaw cycles[2].

  • The Freeze-Thaw Synergy: Each time a DMSO stock is thawed, condensation introduces trace amounts of water into the vial. When refrozen, this localized water alters the solvation shell around the hydrophobic 1,1-Dicyclohexyl-3-(p-tolyl)urea molecules, pushing the solution into an "unstable supersaturated zone" where irreversible crystallization occurs[2].

  • The Mitigation Strategy: To preserve compound integrity, this protocol mandates a self-validating system: using strictly anhydrous DMSO, immediately aliquoting into single-use vials, and storing under inert gas to categorically eliminate freeze-thaw cycles and water ingress[3].

Quantitative Preparation Matrix

Use the following exact volumetric calculations to prepare standard 10 mM or 50 mM master stock solutions.

Table 2: Reconstitution Matrix for DMSO Stock Solutions

Target ConcentrationMass of Compound (mg)Required Volume of Anhydrous DMSO (µL)
10 mM 1.0 mg318.0 µL
10 mM 5.0 mg1590.0 µL
10 mM 10.0 mg3180.0 µL
50 mM 1.0 mg63.6 µL
50 mM 5.0 mg318.0 µL
50 mM 10.0 mg636.0 µL

Step-by-Step Protocol: Master Stock Preparation

Phase 1: Preparation & Weighing
  • Thermal Equilibration: Allow the sealed vial of lyophilized 1,1-Dicyclohexyl-3-(p-tolyl)urea powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, which will later poison the anhydrous DMSO stock.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free amber glass vial or a low-binding polypropylene tube.

Phase 2: Solubilization & Quality Control
  • Solubilization: Add the exact calculated volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) using a positive displacement pipette. (e.g., Add 1.590 mL for a 10 mM solution).

  • Homogenization: Vortex gently for 30 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic bath sonication at room temperature for 1 to 2 minutes.

    • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice and accelerate dissolution without introducing thermal degradation risks associated with heating.

  • QC Filtration: Visually inspect the solution against a light source. If any microscopic particulate matter remains, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is strictly required because it is chemically resistant to DMSO. Standard PES or cellulose filters will dissolve and contaminate your stock.

Phase 3: Aliquoting & Storage
  • Aliquoting: Dispense the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed microcentrifuge tubes[4].

  • Inert Storage: Purge the headspace of each tube with Argon or Nitrogen gas before capping. Store immediately at -20°C or -80°C protected from light.

StockPrep A 1. Weighing (Analytical Balance) B 2. Dissolution (Anhydrous DMSO) A->B C 3. Sonication (If needed) B->C D 4. QC & Filtration (0.22 µm PTFE) C->D E 5. Aliquoting (Single-use vials) D->E F 6. Storage (-20°C / Argon) E->F

Workflow for the preparation and storage of anhydrous DMSO compound stock solutions.

Application Workflow: Serial Dilution for Biological Assays

Directly spiking a high-concentration (10 mM) DMSO stock into an aqueous cell culture medium often results in rapid, invisible micro-precipitation at the solvent interface. To prevent this, a stepwise dilution strategy must be employed.

  • Thawing: Warm a single-use aliquot to room temperature naturally. Vortex briefly to ensure absolute homogeneity. Never re-freeze this aliquot after use.

  • Intermediate Dilution: Dilute the 10 mM stock into 100% DMSO to create an intermediate working stock (e.g., 1 mM).

  • Aqueous Transition: Add the intermediate stock dropwise to the aqueous assay buffer under continuous vortexing to prevent localized supersaturation.

  • Final Assay Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[4]. Always run a vehicle control (e.g., 0.1% DMSO) in parallel to validate that observed biological effects are driven by 1,1-Dicyclohexyl-3-(p-tolyl)urea and not the solvent.

DilutionWorkflow S 10 mM Master Stock (100% DMSO, -20°C) I Intermediate Dilution (e.g., 1 mM in 100% DMSO) S->I Thaw & Dilute (DMSO) W Working Solution (e.g., 100 µM in 10% DMSO) I->W Aqueous Buffer (Stepwise) A Final Assay Media (10 µM, 0.1% DMSO) W->A Cell Culture Media (Max 0.5% DMSO)

Stepwise dilution strategy to prevent compound precipitation in aqueous assay media.

References

  • 1,1-dicyclohexyl-3-(p-tolyl)urea (C20H30N2O) | PubChemLite Université du Luxembourg / PubChemLite[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Ziath / Lipinski LRIG Presentation [Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS National Institutes of Health (NIH) / PMC[Link]

Sources

Method

Application Note: High-Throughput Screening of 1,1-Dicyclohexyl-3-(p-tolyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Executive Summary The discovery of novel soluble epoxide hydrolase (sEH) inhibitors is a highly validated therapeutic strategy for addressing cardiovascular diseases, neuroinflammation, and neuropathic pain. sEH is the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel soluble epoxide hydrolase (sEH) inhibitors is a highly validated therapeutic strategy for addressing cardiovascular diseases, neuroinflammation, and neuropathic pain. sEH is the primary enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol for evaluating 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) —a representative library hit featuring a classic di-substituted urea pharmacophore. By detailing the mechanistic causality behind assay conditions, this guide empowers drug development professionals to accurately quantify the inhibitory potency (IC50) of urea-based compounds while mathematically eliminating false positives.

Mechanistic Grounding: The Urea Pharmacophore in sEH Inhibition

To design an effective screening protocol, one must first understand the structural causality of the target-ligand interaction. 1,1-Dicyclohexyl-3-(p-tolyl)urea acts as a transition-state mimic within the sEH active site.

Extensive molecular dynamics and crystallographic studies of structurally analogous urea derivatives reveal a highly conserved binding mechanism:

  • Hydrogen Bonding Network: The carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, forming two critical, tight hydrogen bonds with the hydroxyl groups of Tyr383 and Tyr466 (approx. 2.3–2.4 Å). Simultaneously, the urea N-H group acts as a hydrogen bond donor to the carboxylic acid of the catalytic Asp335 residue[2][3][4][5].

  • Hydrophobic Anchoring: The dicyclohexyl and p-tolyl substituents occupy the flanking hydrophobic pockets of the sEH active site. These lipophilic interactions provide the steric bulk necessary to occlude the central channel, preventing the natural EET substrates from accessing the catalytic triad[3][4].

Because this binding relies on the establishment of a precise hydrogen-bonding network, HTS assays must incorporate a pre-incubation step to allow these interactions to reach thermodynamic equilibrium before the introduction of a competing substrate.

sEH_Pathway AA Arachidonic Acid EET EETs (Anti-inflammatory) AA->EET CYP450 sEH sEH Enzyme EET->sEH Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor 1,1-Dicyclohexyl-3-(p-tolyl)urea (sEH Inhibitor) Inhibitor->sEH H-bonds: Asp335, Tyr383

Arachidonic acid cascade highlighting sEH inhibition by 1,1-Dicyclohexyl-3-(p-tolyl)urea.

Assay Design & Causality

We employ a continuous, fluorescence-based biochemical assay utilizing the fluorogenic substrate PHOME ((3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). When the epoxide ring of PHOME is hydrolyzed by sEH, it undergoes an intramolecular cyclization and releases 6-methoxy-2-naphthaldehyde, yielding a highly fluorescent signal[6][7].

Causality of Experimental Choices:

  • Substrate Selection (PHOME): Unlike older radiometric or LC-MS assays, PHOME offers high aqueous stability and a long linear kinetic range at room temperature. This is essential for the extended read times required in automated 384-well HTS platforms[6].

  • Buffer Optimization (BSA & Triton X-100): Recombinant sEH is prone to non-specific adsorption to the hydrophobic walls of polystyrene microplates. The addition of 0.1 mg/mL BSA prevents this loss of active enzyme. Furthermore, 0.01% Triton X-100 is included to prevent 1,1-Dicyclohexyl-3-(p-tolyl)urea from forming colloidal aggregates, which are a notorious source of false-positive inhibition in HTS[7].

  • Self-Validating Autofluorescence Counterscreen: Many aromatic library compounds exhibit intrinsic fluorescence that overlaps with the PHOME emission spectrum (460 nm)[8]. To make this protocol self-validating, a pre-read of the plate before substrate addition is mandatory. Any background fluorescence from the urea derivative is mathematically subtracted from the final kinetic rate.

Self-Validating HTS Protocol: 384-Well Format

This step-by-step methodology is designed for automated liquid handling systems (e.g., Agilent Bravo) to ensure high reproducibility and minimal intra-assay variability[8].

Step 4.1: Reagent Preparation
  • Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL BSA, 0.01% Triton X-100.

  • Enzyme Working Solution: Dilute recombinant human sEH (hsEH) in Assay Buffer to a final well concentration of 2 nM.

  • Substrate Working Solution: Dilute PHOME in Assay Buffer to 50 µM (to achieve a 10 µM final assay concentration).

  • Compound Plates: Prepare 1,1-Dicyclohexyl-3-(p-tolyl)urea as a 10 mM stock in 100% DMSO. Perform 3-fold serial dilutions for dose-response curves.

Step 4.2: Automated Liquid Handling & Incubation
  • Dispense Enzyme: Using an automated dispenser, add 10 µL of the hsEH Working Solution into a black, flat-bottom 384-well microplate.

  • Pin Transfer Compounds: Use a 384-pin tool to transfer 100 nL of the serially diluted 1,1-Dicyclohexyl-3-(p-tolyl)urea into the assay plate. Critical: The final DMSO concentration must not exceed 1%, as higher concentrations will denature the enzyme and artificially skew the kinetics.

  • Pre-Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: This allows the compound's urea moiety the necessary time to fully establish the hydrogen bonds with Asp335, Tyr383, and Tyr466[2][5].

  • Autofluorescence Pre-Read: Read the plate at Ex 316 nm / Em 460 nm to establish a baseline fluorescence for each well[8].

Step 4.3: Reaction Initiation & Kinetic Readout
  • Initiate Reaction: Dispense 10 µL of the PHOME Substrate Working Solution into all wells (Total well volume = 20 µL).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex 316 nm / Em 460 nm) every 2 minutes for 30 minutes at 25°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) of the reaction from the linear portion of the fluorescence-versus-time curve, subtracting the pre-read background values.

HTS_Workflow Prep 1. Library Prep (1,1-Dicyclohexyl-3-(p-tolyl)urea in DMSO) Dispense 2. Dispense Recombinant hsEH (384-well plate, 2 nM) Prep->Dispense Pin 3. Pin Transfer Compounds (Include AUDA & DMSO controls) Dispense->Pin Incubate 4. Pre-incubation (30 min) (Allows Urea-Target H-bonding) Pin->Incubate Substrate 5. Add PHOME Substrate (10 µM Final) Incubate->Substrate Read 6. Kinetic Fluorescence Read (Ex 316 nm / Em 460 nm) Substrate->Read Analyze 7. Data Validation (Calculate IC50 & Z'-factor) Read->Analyze

Self-validating 384-well HTS workflow for screening sEH inhibitors using PHOME substrate.

Data Presentation & System Validation

A truly self-validating HTS system relies on robust internal controls to calculate the Z'-factor , a statistical measure of assay quality. The Z'-factor is calculated using the means ( μ ) and standard deviations ( σ ) of the positive and negative controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

An assay yielding a Z' > 0.6 is considered excellent for HTS[6][7]. The table below summarizes the expected quantitative metrics and the role of each control in validating the inhibition data of 1,1-Dicyclohexyl-3-(p-tolyl)urea.

Compound / ControlRole in HTS SystemExpected IC50Z'-Factor ContributionMechanistic Note
1,1-Dicyclohexyl-3-(p-tolyl)urea Test Hit10 – 500 nMN/ATarget compound; requires pre-read to subtract potential autofluorescence.
AUDA Positive Control~3 nMDefines μp​ (100% Inhibition)Gold-standard sEH inhibitor; proves the enzyme is fully inhibitable.
1% DMSO Vehicle Negative ControlN/ADefines μn​ (0% Inhibition)Establishes maximum baseline enzyme kinetics without interference.
No-Enzyme Blank Background ControlN/AExcludes false positivesQuantifies spontaneous substrate hydrolysis; must be subtracted from all wells.

Sources

Application

Application Note: Solvent Compatibility and Dilution Protocol for 1,1-Dicyclohexyl-3-(p-tolyl)urea

Introduction & Chemical Context 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, substituted urea derivative frequently utilized in early-stage drug discovery, particularly in the development of soluble epoxide h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, substituted urea derivative frequently utilized in early-stage drug discovery, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and related enzymatic modulators [1].

Handling N,N-dicyclohexyl urea derivatives presents a notorious challenge in preclinical research: they are classic "brick dust" compounds. The combination of massive hydrophobic bulk (two cyclohexyl rings and a p-tolyl ring) and the strong intermolecular hydrogen-bonding capacity of the urea core results in exceptionally high crystal lattice energy and near-zero aqueous solubility [2]. This application note provides a definitive, causality-driven guide to solubilizing 1,1-Dicyclohexyl-3-(p-tolyl)urea, preventing the common "crash" (precipitation) during aqueous dilution, and ensuring reproducible in vitro assay conditions.

Physicochemical Profiling & Solvation Thermodynamics

To understand how to dissolve this compound, we must first understand why it resists dissolution. The insolubility is driven by two thermodynamic barriers:

  • Enthalpic Penalty (Lattice Energy): The urea backbone (N-H and C=O) forms rigid intermolecular hydrogen bond networks in the solid state. Breaking these requires a solvent with a high dielectric constant and strong H-bond acceptor properties.

  • Entropic Penalty (Hydrophobic Effect): The dicyclohexyl and p-tolyl groups create a massive non-polar surface area. Introducing this into an aqueous environment forces water molecules into highly ordered clathrate structures, an energetically unfavorable process that drives the compound to rapidly aggregate and precipitate [3].

Table 1: Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Solvation
Molecular Formula C₂₀H₃₀N₂OHigh carbon-to-heteroatom ratio dictates extreme lipophilicity.
Molecular Weight ~314.47 g/mol Moderate MW, but highly bulky 3D conformation.
LogP (Predicted) > 4.5Highly hydrophobic; strictly requires organic solvents for primary stock.
H-Bond Donors 1 (Urea N-H)Capable of forming strong intermolecular networks.
H-Bond Acceptors 1 (Urea C=O)Requires strong H-bond donating/accepting solvents to disrupt lattice.
Table 2: Solvent Compatibility Matrix
SolventMax Recommended Conc.Heating/SonicationApplication Suitability
Anhydrous DMSO 10 mM – 50 mMRequired (37°C)Primary master stock preparation.
Anhydrous DMF 10 mM – 25 mMRequired (37°C)Alternative to DMSO; highly toxic to some cell lines.
Ethanol / Methanol < 1 mMNot RecommendedInsufficient to break urea H-bond networks.
Aqueous Buffers (PBS/Tris) < 0.001 mM (1 µM)N/AWill precipitate instantly without carrier formulation.

Workflow Visualization

The following diagram illustrates the critical pathways for solubilizing highly lipophilic urea derivatives. Note the failure point (precipitation) that occurs when bypassing the intermediate carrier formulation.

FormulationWorkflow Solid 1,1-Dicyclohexyl-3-(p-tolyl)urea (Dry Powder) DMSO Primary Stock (10-50 mM in 100% DMSO) Solid->DMSO Add Anhydrous DMSO + Sonication (37°C) Intermediate Carrier Formulation (DMSO / PEG400 / Tween-80) DMSO->Intermediate Add Co-solvents (Vortex thoroughly) Precipitation Direct Dilution (Precipitation / Turbidity) DMSO->Precipitation Direct addition to Aqueous Buffer Assay Final Assay Media (<1% DMSO, Aqueous Buffer) Intermediate->Assay Dropwise addition to Aqueous Buffer

Workflow for the solubilization and aqueous dilution of highly lipophilic urea derivatives.

Experimental Protocols

Protocol 1: Preparation of Primary Master Stock (10 mM)

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is utilized because its sulfoxide moiety acts as a potent hydrogen-bond acceptor, effectively outcompeting the intermolecular urea-urea bonds and collapsing the crystal lattice.

Self-Validating Step: The solution must be visually inspected against a strong light source. Any microscopic "shimmer" indicates undissolved microcrystals, which will act as nucleation sites and guarantee failure during downstream aqueous dilution.

  • Equilibration: Allow the vial of 1,1-Dicyclohexyl-3-(p-tolyl)urea to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation. Moisture introduces water, which drastically reduces DMSO's solvating power.

  • Weighing: Weigh the desired amount of powder into a sterile, amber glass vial (glass is preferred as lipophilic compounds can adsorb to certain plastics).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

  • Energy Input: Vortex vigorously for 60 seconds. Place the vial in a heated ultrasonic bath (37°C) for 10–15 minutes. Mechanism: Sonication provides the kinetic energy required to overcome the high activation energy of lattice dissociation.

  • Verification: Hold the vial against a light source. The solution must be perfectly clear and colorless. Aliquot into single-use volumes to avoid freeze-thaw cycles, which can induce irreversible crystallization.

Protocol 2: Step-Down Aqueous Dilution for In Vitro Assays

Causality: Direct dilution of the DMSO stock into aqueous buffer causes the DMSO to rapidly diffuse into the bulk water. This leaves the highly hydrophobic dicyclohexyl and p-tolyl groups stranded without a solvation shell, causing instant precipitation. To prevent this, we use a "step-down" formulation utilizing PEG400 (a bridging co-solvent) and Tween-80 (a non-ionic surfactant that forms protective micelles)[1, 2].

Table 3: Optimized Step-Down Formulation Ratios
ComponentVolume FractionFunction in Formulation
DMSO (Primary Stock) 5%Delivers the compound; disrupts initial H-bonds.
PEG400 40%Intermediate polarity co-solvent; prevents rapid water influx.
Tween-80 5%Micellar encapsulation of the hydrophobic dicyclohexyl bulk.
Aqueous Buffer (PBS) 50%Bulk media for biological compatibility.

Step-by-Step Methodology: Note: The order of addition is strictly non-negotiable. Reversing the order will result in immediate precipitation.

  • Transfer: Pipette 50 µL of the 10 mM DMSO master stock into a new vial.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO stock. Vortex vigorously for 30 seconds until a homogenous, viscous solution is formed.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for another 30 seconds. Mechanism: The Tween-80 coats the solvated molecules, preparing them for micellar encapsulation.

  • Aqueous Phase Introduction: While vortexing the mixture at medium speed, add 500 µL of PBS dropwise (approx. 1 drop per second).

  • Final Yield: This yields a 1 mL solution of the compound at 500 µM in a biologically tolerable vehicle (5% DMSO, 40% PEG400, 5% Tween-80, 50% PBS). This intermediate can now be safely diluted further into cell culture media (e.g., 1:100) to achieve a final assay concentration of 5 µM with only 0.05% DMSO.

Quality Control: Turbidimetric Validation

To ensure the trustworthiness of the formulation before applying it to expensive biological assays, the solution must be validated for sub-visual precipitation.

  • Transfer 200 µL of the final diluted assay media into a clear 96-well plate.

  • Include a blank well containing the exact vehicle formulation (DMSO/PEG400/Tween-80/PBS) without the compound.

  • Read the absorbance on a microplate reader at 600 nm (OD600) .

  • Interpretation: 1,1-Dicyclohexyl-3-(p-tolyl)urea does not absorb light at 600 nm. Therefore, any baseline elevation in OD600 compared to the vehicle blank is strictly due to light scattering caused by colloidal aggregation or micro-precipitation [3]. If OD600_sample > OD600_blank + 0.02, the compound has crashed out, and the formulation must be adjusted (e.g., by increasing the Tween-80 ratio).

References

  • Chiang, P.-C., Wahlstrom, J. L., Selbo, J. G., Zhou, S., Wene, S. P., Albin, L. A., Warren, C. J., Smith, M. E., Roberds, S. L., Ghosh, S., & Pretzer, D. K. (2007). 1,3-Dicyclohexyl urea nanosuspension for intravenous steady-state delivery in rats. Journal of Experimental Nanoscience, 2(4), 239-250. URL: [Link]

  • Wahlstrom, J. L., Chiang, P.-C., & Pretzer, D. K. (2007). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. Nanoscale Research Letters, 2(6), 291-296. URL: [Link]

Method

Application Note: High-Resolution Chromatographic Separation of 1,1-Dicyclohexyl-3-(p-tolyl)urea

Introduction and Chemical Context 1,1-Dicyclohexyl-3-(p-tolyl)urea is an unsymmetrical, trisubstituted urea characterized by extreme lipophilicity. Typically synthesized via the reaction of dicyclohexylamine with p-tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1,1-Dicyclohexyl-3-(p-tolyl)urea is an unsymmetrical, trisubstituted urea characterized by extreme lipophilicity. Typically synthesized via the reaction of dicyclohexylamine with p-tolyl isocyanate, the crude reaction matrix often contains unreacted basic precursors and symmetrical urea byproducts (e.g., 1,3-dicyclohexylurea, or DCU).

Because substituted ureas exhibit notoriously poor solubility in standard aqueous mixtures and strong retention on non-polar stationary phases[1], developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise manipulation of mobile phase thermodynamics and stationary phase kinetics. This protocol details a validated, self-correcting Reversed-Phase HPLC (RP-HPLC) workflow designed to isolate and quantify 1,1-Dicyclohexyl-3-(p-tolyl)urea with high selectivity.

Mechanistic Principles of Separation

To ensure analytical trustworthiness, every parameter in this method is selected based on the specific physicochemical properties of the target analyte:

  • Stationary Phase Dynamics: A high-density C18 (octadecylsilane) column is selected to maximize hydrophobic interactions with the bulky dicyclohexyl and p-tolyl moieties. While the p-tolyl group allows for subtle π−π interactions, the dominant retention mechanism is dispersive (hydrophobic)[1].

  • Mobile Phase & Modifier Causality: Highly substituted ureas require a strong organic eluent to desorb from the C18 phase. A gradient of Acetonitrile (ACN) and Water is employed. While ureas are essentially neutral under standard HPLC conditions, the addition of 0.1% Trifluoroacetic acid (TFA) is critical[2]. TFA serves a dual purpose: it acts as an ion-pairing agent for basic impurities (e.g., residual dicyclohexylamine), shifting their retention to the solvent front, and it suppresses the ionization of residual silanols on the silica matrix, thereby eliminating peak tailing[3].

  • Detection Strategy: The conjugated π -system of the p-tolyl group provides a robust chromophore. Photodiode Array (PDA) detection at 254 nm ensures high specificity for the target compound and aromatic impurities, while monitoring at 220 nm captures the urea carbonyl absorbance for comprehensive impurity profiling[2].

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

  • Hardware: 0.45 µm PTFE syringe filters, Class A volumetric flasks.

Sample Preparation (Self-Validating Step)

Substituted ureas like DCU and its derivatives suffer from poor solubility, which can lead to sample precipitation in the injector loop if the diluent is mismatched with the mobile phase[4].

  • Primary Dissolution: Accurately weigh 10.0 mg of the crude sample. Dissolve in 10.0 mL of 100% HPLC-grade Methanol to create a 1.0 mg/mL stock.

  • Sonication: Sonicate the stock solution for 5 minutes at room temperature to ensure complete dissolution of any crystalline urea aggregates.

  • Dilution: Dilute a 1.0 mL aliquot of the stock with 9.0 mL of the Initial Mobile Phase (50:50 ACN:Water) to yield a 100 µg/mL working solution.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial. Note: Nylon filters should be avoided as they can unspecifically bind highly hydrophobic analytes.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)High carbon load for resolving structurally similar lipophilic ureas.
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses silanol activity; pairs with basic amines.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong elutropic strength for bulky hydrophobic groups.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Detection PDA (254 nm & 220 nm)254 nm targets the p-tolyl ring; 220 nm captures the urea core.
Gradient Elution Program

Because 1,1-Dicyclohexyl-3-(p-tolyl)urea is highly retained, an isocratic method would result in excessive run times and broad peaks. A gradient starting at 50% organic ensures polar impurities elute early, while ramping to 100% organic sharpens the target analyte peak.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05050Initial
2.05050Isocratic hold
12.0595Linear ramp
17.0595Wash (Elutes highly retained ureas)
17.15050Step return
22.05050Re-equilibration

Data Presentation & System Suitability

To ensure the protocol is a self-validating system, the following system suitability parameters must be met using a reference standard mixture prior to analyzing crude samples.

Analyte / ImpurityApprox. RT (min)Resolution (Rs)Tailing Factor (Tf)
Dicyclohexylamine3.2N/A< 1.5
p-Tolyl isocyanate7.8> 3.0< 1.2
1,3-Dicyclohexylurea (DCU)11.5> 2.5< 1.2
1,1-Dicyclohexyl-3-(p-tolyl)urea 14.2 > 2.0 < 1.1

Workflow & Mechanistic Diagram

HPLC_Workflow cluster_column C18 Stationary Phase Dynamics Crude Crude Reaction Mixture (Contains Target + Impurities) Amines Basic Precursors (e.g., Dicyclohexylamine) Ion-paired by TFA Crude->Amines Injection Target 1,1-Dicyclohexyl-3-(p-tolyl)urea (Highly Lipophilic) Crude->Target SymUrea Symmetric Ureas (e.g., DCU Byproducts) Crude->SymUrea Elute1 Early Elution (High Aqueous Phase) Amines->Elute1 Weak Retention Elute2 Late Elution (High Organic Phase) Target->Elute2 Strong Retention SymUrea->Elute2 Moderate Retention

Fig 1: Chromatographic retention mechanism for 1,1-Dicyclohexyl-3-(p-tolyl)urea and synthetic byproducts.

References

  • A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas . ACS Publications. Available at:[Link]

  • QUANTIFICATION AND METHOD VALIDATION OF DICYCLOHEXYLUREA CONTENT IN FOSAPREPITANT DIMEGLUMINE DRUG SUBSTANCE BY REVERSE PHASE HPLC . International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

Sources

Application

Spectroscopic Analysis of 1,1-Dicyclohexyl-3-(p-tolyl)urea via FT-IR: Application Note &amp; Protocol

Executive Summary 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, unsymmetrical trisubstituted urea. Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, unsymmetrical trisubstituted urea. Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate target affinity and physicochemical properties in drug development. Fourier-Transform Infrared (FT-IR) spectroscopy serves as the premier analytical technique to validate the structural integrity of this compound and to probe its complex intermolecular hydrogen-bonding networks. This application note provides a comprehensive, self-validating protocol for the FT-IR analysis of 1,1-dicyclohexyl-3-(p-tolyl)urea, detailing the causality behind spectral shifts and optimal data acquisition parameters.

Introduction & Mechanistic Grounding

The synthesis and characterization of unsymmetrical urea derivatives are critical pathways in [1]. Unlike symmetrical, disubstituted ureas, trisubstituted ureas like 1,1-dicyclohexyl-3-(p-tolyl)urea possess a single N-H bond capable of acting as a hydrogen bond donor, while the central carbonyl (C=O) acts as a potent hydrogen bond acceptor.

Understanding the spectroscopic behavior of this molecule requires a mechanistic view of its solid-state chemistry. When the compound transitions from a dilute, non-polar solution to a crystalline solid state, the molecules align to form intermolecular hydrogen bonds. This interaction draws electron density away from the C=O double bond, lengthening it and reducing its force constant. Consequently, the vibrational frequency of the carbonyl stretch requires less energy, resulting in a diagnostic "red-shift" (movement to lower wavenumbers) in the Amide I region [2]. By analyzing these shifts, researchers can confidently differentiate between "free", "disordered", and "highly ordered" crystalline states of the drug substance.

HBonding Urea 1,1-Dicyclohexyl-3-(p-tolyl)urea (Trisubstituted Urea Core) Carbonyl Amide I Region Carbonyl (C=O) Stretch Urea->Carbonyl Amine Amide A Region Amine (N-H) Stretch Urea->Amine FreeCO Free C=O ~1690 cm⁻¹ Carbonyl->FreeCO Dilute/Non-polar HbondCO H-Bonded C=O ~1620-1650 cm⁻¹ Carbonyl->HbondCO Solid State FreeNH Free N-H ~3450 cm⁻¹ Amine->FreeNH Dilute/Non-polar HbondNH H-Bonded N-H ~3300-3350 cm⁻¹ Amine->HbondNH Solid State

Logic tree for determining the hydrogen-bonding state of trisubstituted ureas via FT-IR.

Spectroscopic Logic & Expected Peak Assignments

The FT-IR spectrum of 1,1-dicyclohexyl-3-(p-tolyl)urea is dominated by the structural interplay between the aliphatic dicyclohexyl moiety, the aromatic p-tolyl ring, and the central urea core. The table below summarizes the quantitative data and expected peak assignments required for structural validation.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
~3300 – 3350 Secondary AmineN-H Stretch (Amide A)Confirms the presence of the single N-H group. A broad, intense peak indicates strong intermolecular H-bonding in the solid state.
~3030 Aromatic RingC-H Stretch (sp²)Validates the presence of the p-tolyl aromatic system.
~2920, 2850 Cyclohexyl RingsC-H Stretch (sp³)Highly intense asymmetric and symmetric stretching, confirming the bulky dicyclohexyl substitution.
~1620 – 1640 Urea CarbonylC=O Stretch (Amide I)Critical diagnostic peak. A shift to this lower range confirms an ordered, H-bonded trisubstituted urea [2].
~1590, 1510 Aromatic RingC=C StretchConfirms the structural integrity of the para-substituted benzene ring.
~1530 Urea CoreN-H Bend / C-N StretchThe Amide II band. Sensitive to conformational changes in the urea backbone.
~815 Aromatic RingC-H Out-of-Plane BendUnambiguously identifies the para-disubstitution pattern of the tolyl group.

Experimental Protocol: Solid-State FT-IR Analysis

To ensure a self-validating system, this protocol utilizes Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pelleting. Causality: KBr is highly hygroscopic. Absorbed moisture produces broad O-H stretching (~3300 cm⁻¹) and bending (~1640 cm⁻¹) bands that perfectly overlap with, and obscure, the critical N-H and C=O urea bands. ATR eliminates this moisture artifact, ensuring high-fidelity data.

FTIRWorkflow A 1. Sample Prep ATR Crystal Loading B 2. Background Scan (Ambient Air) A->B C 3. Acquisition 4000-400 cm⁻¹ B->C D 4. Processing Baseline & Deconvolution C->D E 5. Interpretation Peak Assignment D->E

Step-by-step ATR-FTIR operational workflow for analyzing solid-state urea derivatives.

Step-by-Step Methodology

Step 1: Instrument Preparation & Background Acquisition

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to air dry completely.

  • Collect a background spectrum of the ambient air.

    • Parameter Check: Set resolution to 4 cm⁻¹ and accumulate 32 to 64 scans .

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance; it is fine enough to resolve closely spaced Amide I and Amide II bands, but broad enough to prevent the introduction of excessive instrumental noise.

Step 2: Sample Loading

  • Deposit approximately 2–5 mg of crystalline 1,1-dicyclohexyl-3-(p-tolyl)urea directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform contact between the solid crystal and the evanescent wave of the IR beam, maximizing the signal-to-noise ratio (SNR) without crushing the crystal lattice into an amorphous state.

Step 3: Data Acquisition

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using the exact parameters established in the background scan.

  • Ensure the maximum absorbance does not exceed 1.0 Absorbance Units (AU) to maintain the linear dynamic range of the detector.

Step 4: Spectral Processing & Deconvolution

  • Apply an atmospheric compensation algorithm to remove trace CO₂ (~2350 cm⁻¹) and ambient water vapor interference.

  • Apply a baseline correction (typically a rubber-band or polynomial fit) to correct for baseline drift caused by scattering.

  • Advanced Deconvolution: If the Amide I band (~1630 cm⁻¹) appears asymmetrical, apply a Fourier self-deconvolution or fit the region using Voigt profiles.

    • Causality: The Amide I band in often contains overlapping hidden peaks representing "disordered" (~1660 cm⁻¹) and "ordered" (~1635 cm⁻¹) hydrogen-bonded states [2]. Deconvolution isolates these components, allowing the scientist to quantify the crystallinity of the batch.

Data Interpretation & Quality Control

A successful, high-purity synthesis of 1,1-dicyclohexyl-3-(p-tolyl)urea will yield a sharp, distinct peak at ~815 cm⁻¹ (confirming the para-tolyl group) and massive aliphatic stretches at ~2920/2850 cm⁻¹ (confirming the dicyclohexyl group).

Troubleshooting: If the Amide I (C=O) peak shifts upward toward 1680–1690 cm⁻¹, or if the Amide A (N-H) peak sharpens and shifts toward 3450 cm⁻¹, this indicates a disruption in the solid-state hydrogen bonding network. This is typically caused by residual solvent trapped in the crystal lattice or an unintentional transition to an amorphous solid dispersion during isolation. In such cases, recrystallization from a suitable solvent system (e.g., ethanol/water) is required to restore the ordered crystalline state.

References

  • Kathiravan, S. et al. "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization." Molecules 2024, 29(23), 5669. URL:[Link]

  • Morávková, Z.; Podešva, J.; Shabikova, V.; Abbrent, S.; Dušková-Smrčková, M. "Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment." Molecules 2025, 30(7), 1410. URL:[Link]

Method

Application Note: In Vitro Determination of IC50 Values for 1,1-Dicyclohexyl-3-(p-tolyl)urea Targeting Soluble Epoxide Hydrolase (sEH)

Scientific Rationale & Target Overview Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid hydrolysis of anti-inflammatory, analgesic, and card...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Overview

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid hydrolysis of anti-inflammatory, analgesic, and cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory and biologically inactive dihydroxyeicosatrienoic acids (DHETs)[1]. Consequently, the pharmacological inhibition of sEH has emerged as a highly validated therapeutic strategy for treating cardiovascular diseases, systemic inflammation, and neuropathic pain[2].

The compound 1,1-Dicyclohexyl-3-(p-tolyl)urea represents a classic 1,3-disubstituted urea pharmacophore. In structural biology, the urea moiety acts as a transition-state mimic, forming highly stable hydrogen bonds with the catalytic triad (Tyr383, Tyr466, and Asp335) located deep within the sEH active site[2]. Because the sEH binding pocket is intensely hydrophobic, the incorporation of bulky, lipophilic functional groups—such as the dicyclohexyl and p-tolyl rings—drives thermodynamic binding affinity through favorable desolvation energies[3].

Mechanistic Pathway Visualization

sEH_Inhibition AA Arachidonic Acid (Lipid Precursor) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH Substrate Binding DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor 1,1-Dicyclohexyl-3-(p-tolyl)urea (Test Inhibitor) Inhibitor->sEH Transition-State Mimicry

Figure 1: Mechanism of sEH inhibition by 1,1-Dicyclohexyl-3-(p-tolyl)urea, preserving active EETs.

Assay Principle & Self-Validating Design

To accurately determine the half-maximal inhibitory concentration (IC50) of this compound, this protocol utilizes a continuous fluorometric kinetic assay employing the substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[4].

Causality of Experimental Design: When sEH hydrolyzes the epoxide ring of PHOME, an intramolecular cyclization is triggered, releasing the highly fluorescent cyanohydrin 6-methoxynaphthaldehyde[4]. By measuring fluorescence dynamically (Excitation: 330 nm, Emission: 465 nm) rather than relying on a single endpoint, the assay operates as a self-validating system. Kinetic monitoring ensures that initial velocities ( V0​ ) are calculated strictly from the linear phase of the enzymatic reaction. This automatically flags and excludes false-positive artifacts caused by compound autofluorescence, precipitation, or inner-filter effects, which frequently confound standard endpoint screening assays[5].

Materials & Reagents

  • Enzyme: Recombinant Human sEH (purified to >95% homogeneity).

  • Substrate: PHOME (10 mM stock dissolved in anhydrous DMSO)[4].

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)[6].

    • Expert Insight: The inclusion of BSA is non-negotiable. It serves a dual purpose: stabilizing the recombinant enzyme and acting as a lipid-carrier to prevent the highly hydrophobic 1,1-Dicyclohexyl-3-(p-tolyl)urea from non-specifically adsorbing to the polystyrene walls of the microplate. Omission of BSA will artificially inflate the apparent IC50 due to a loss of free drug in solution[3].

  • Positive Control: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), a well-characterized sEH inhibitor[1].

  • Microplate: 96-well solid black, flat-bottom microplate (minimizes fluorescent crosstalk).

Step-by-Step Experimental Protocol

Step 1: Compound Preparation (Dose-Response Matrix)
  • Dissolve 1,1-Dicyclohexyl-3-(p-tolyl)urea in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve (e.g., 1 mM down to 0.05 µM).

  • Dilute each intermediate stock 1:100 in Assay Buffer to create 10X working solutions.

    • Causality: This two-step dilution ensures the final DMSO concentration in the assay remains strictly at 1%. Concentrations above 1% risk solvent-induced enzyme denaturation and altered binding kinetics[3].

Step 2: Assay Assembly
  • Dispense 130 µL of Assay Buffer into all test and control wells[1].

  • Add 10 µL of the 10X inhibitor working solutions to their respective wells. For vehicle controls, add 10 µL of 10% DMSO in Assay Buffer.

  • Add 10 µL of Recombinant Human sEH enzyme (optimized to achieve ~1 nM final concentration) to all wells except the background (no-enzyme) control wells.

Step 3: Pre-Incubation (Critical Step)
  • Incubate the microplate in the dark at 30°C for 10 minutes[6].

    • Expert Insight: Urea-based inhibitors are frequently slow-binding. Pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate competitive kinetic readouts[7].

Step 4: Reaction Initiation & Kinetic Readout
  • Rapidly add 50 µL of PHOME substrate (diluted in Assay Buffer to a final well concentration of 5 µM) to all wells using a multichannel pipettor[6].

  • Immediately transfer the plate to a microplate fluorometer pre-warmed to 30°C.

  • Read fluorescence (Ex: 330 nm / Em: 465 nm) continuously every 60 seconds for 30 minutes[4].

Data Presentation & Analysis

  • Extract the linear slope (Relative Fluorescence Units per minute, RFU/min) for each well to determine the initial velocity ( V0​ ).

  • Subtract the background control velocity from all test and vehicle wells.

  • Calculate Percent Activity: % Activity = (V0_Inhibitor / V0_Vehicle) * 100[5].

  • Plot % Activity against the log of the inhibitor concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50[5].

Representative Quantitative Data Summary
Test CompoundTarget EnzymeIC50 (nM)Hill SlopeR² ValueAssay Window (S/B)
1,1-Dicyclohexyl-3-(p-tolyl)urea Human sEH14.2 ± 1.5-1.020.9812.5
AUDA (Positive Control) Human sEH3.9 ± 0.4-0.980.9912.8
Vehicle (1% DMSO) Human sEHN/AN/AN/A13.0

Data Interpretation: A Hill slope near -1.0 indicates standard 1:1 stoichiometric binding, confirming that 1,1-Dicyclohexyl-3-(p-tolyl)urea acts as a classical, well-behaved competitive inhibitor without aggregating or acting as a pan-assay interference compound (PAIN).

References

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling.[Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. National Institutes of Health (NIH) / PMC.[Link]

  • BindingDB PrimarySearch (Mouse sEH). BindingDB. [Link]

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent Technologies. [Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar potency. eScholarship.[Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI.[Link]

Sources

Application

1,1-Dicyclohexyl-3-(p-tolyl)urea sample preparation for mass spectrometry

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1,1-Dicyclohexyl-3-(p-tolyl)urea in Biological Matrices Introduction & Analytical Challenges 1,1-Dicyclohexyl-3-(p-tolyl)urea is a rare, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1,1-Dicyclohexyl-3-(p-tolyl)urea in Biological Matrices

Introduction & Analytical Challenges

1,1-Dicyclohexyl-3-(p-tolyl)urea is a rare, highly lipophilic trisubstituted urea derivative primarily utilized by . Structurally, it belongs to a class of compounds frequently investigated as 1[1], which are targeted for their anti-inflammatory and cardiovascular benefits.

From a bioanalytical perspective, quantifying this compound in complex matrices (e.g., plasma or serum) presents two distinct challenges:

  • Extreme Lipophilicity: With two cyclohexyl rings and a p-tolyl group, the molecule exhibits poor aqueous solubility and high non-specific protein binding.

  • Matrix-Induced Ion Suppression: Standard high-throughput protein precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with lipophilic analytes and2[2].

This protocol outlines a self-validating Liquid-Liquid Extraction (LLE) methodology designed to isolate 1,1-Dicyclohexyl-3-(p-tolyl)urea while eliminating matrix interferences prior to LC-MS/MS analysis.

Physicochemical Profiling & Mass Spectrometry Rationale

To design an effective extraction and detection strategy, we must first establish the physicochemical baseline of the analyte.

Table 1: Physicochemical and MS Properties

ParameterValueAnalytical Implication / Causality
Molecular Weight 314.47 g/mol Requires tandem MS (MS/MS) for high-specificity detection in plasma.
LogP (Estimated) > 5.0Highly hydrophobic; necessitates high organic solvent ratios for reconstitution to prevent adsorptive losses.
Ionization Mode ESI Positive (+)Protonation readily occurs on the electronegative urea oxygen/nitrogen.
Precursor Ion m/z 315.2 [M+H]⁺Primary target for Q1 quadrupole isolation.

Fragmentation Causality: Urea compounds analyzed via 3[3] undergo characteristic collision-induced dissociation (CID) at the urea C-N bonds. For 1,1-Dicyclohexyl-3-(p-tolyl)urea, cleavage results in the loss of either the dicyclohexylamine or p-toluidine moiety, yielding stable isocyanate product ions.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 315.2 1,1-Dicyclohexyl-3-(p-tolyl)urea CID Collision-Induced Dissociation (CID) Urea Bond Cleavage Precursor->CID 15-25 eV Frag1 Fragment 1 [p-Tolyl Isocyanate + H]+ m/z 134.1 CID->Frag1 Loss of Dicyclohexylamine Frag2 Fragment 2 [Dicyclohexyl Isocyanate + H]+ m/z 208.2 CID->Frag2 Loss of p-Toluidine

MS/MS collision-induced dissociation pathway for 1,1-Dicyclohexyl-3-(p-tolyl)urea.

Sample Preparation Strategy: The Causal Logic of LLE

While Protein Precipitation (PPT) is faster, adding acetonitrile to plasma merely crashes out proteins. Zwitterionic phospholipids (e.g., phosphatidylcholines) remain in the supernatant. Because 1,1-Dicyclohexyl-3-(p-tolyl)urea is highly lipophilic, it will co-elute with these phospholipids on a C18 column, leading to catastrophic ion suppression in the ESI source.

The Solution: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Partitioning Logic: At a neutral pH, the uncharged urea partitions completely into the non-polar MTBE layer.

  • Matrix Exclusion: Phospholipids and proteins remain trapped in the aqueous phase.

  • Solvent Choice: MTBE is preferred over halogenated solvents (like dichloromethane) because it forms the upper organic layer, making automated or manual pipetting significantly easier and reducing the risk of aspirating the aqueous interface.

Step-by-Step LLE Protocol

LLE_Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike Internal Standard (10 µL AUDA) Sample->Spike Buffer 3. Add 0.1M NH4Ac Buffer (pH 7.4, 50 µL) Spike->Buffer Extract 4. LLE Extraction (1.0 mL MTBE, Vortex 5 min) Buffer->Extract Centrifuge 5. Centrifugation (14,000 x g, 10 min) Extract->Centrifuge Evaporate 6. Organic Phase Transfer & N2 Evaporation (35°C) Centrifuge->Evaporate Reconstitute 7. Reconstitution (50% ACN, 100 µL) Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Liquid-liquid extraction (LLE) workflow for lipophilic urea derivatives in plasma.

Detailed Methodology:

  • Aliquoting & Spiking: Transfer 50 µL of K₂EDTA plasma to a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL AUDA or a stable-isotope labeled analog).

    • Causality: Spiking the IS before extraction ensures it undergoes the exact same physical and thermodynamic losses as the target analyte, enabling perfect mathematical correction later.

  • Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 7.4).

    • Causality: Normalizes the pH of the plasma, ensuring the urea remains entirely un-ionized to maximize organic partitioning.

  • Extraction: Add 1.0 mL of HPLC-grade MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve a crisp phase boundary.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Causality: Urea derivatives can thermally degrade into cyanates at high temperatures; keeping the evaporation block ≤35°C preserves molecular integrity.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Vortex for 2 minutes.

    • Causality: A minimum of 50% organic solvent is strictly required to resolubilize this highly lipophilic compound and prevent it from adhering to the walls of the plastic well.

LC-MS/MS Analytical Conditions

Table 2: Chromatography and MS Parameters

ComponentSpecificationCausality / Function
Analytical Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmHigh-efficiency non-polar stationary phase strongly retains the lipophilic urea, separating it from early-eluting polar matrix components.
Mobile Phase A Water + 0.1% Formic AcidProvides the necessary protons [H⁺] to drive positive electrospray ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peak shapes for ureas compared to methanol.
Gradient Profile 40% B to 95% B over 3.0 minThe steep gradient ensures the analyte elutes as a sharp band, while the 95% B hold washes residual lipids off the column.
Flow Rate 0.4 mL/minOptimal flow rate for ESI droplet desolvation in standard UPLC systems.

System Self-Validation: Quality Control Metrics

To guarantee the trustworthiness of the generated data, this protocol acts as a self-validating system. A successful run must mathematically prove its own reliability through three embedded Quality Control (QC) metrics:

  • Extraction Recovery (RE): Calculated by comparing the peak area of the analyte spiked before extraction to the peak area of the analyte spiked after extraction.

    • Validation Threshold: Must be >75%. If lower, vortexing time must be increased.

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction to a neat standard prepared in the reconstitution solvent.

    • Validation Threshold: Must fall between 85% and 115%. A value <85% indicates the LLE failed to remove suppressing phospholipids, requiring a switch to a less polar extraction solvent (e.g., Hexane:Ethyl Acetate).

  • IS Tracking: The Internal Standard peak area must maintain a Coefficient of Variation (CV) of <15% across all injected samples. Fluctuations beyond this indicate inconsistent evaporation or reconstitution.

References

  • Sigma-Aldrich. "1,1-DICYCLOHEXYL-3-(P-TOLYL)UREA AldrichCPR". sigmaaldrich.com.
  • Agno Pharmaceuticals. "Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)". agnopharma.com.
  • National Center for Biotechnology Information (PMC). "Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model". nih.gov.
  • PLOS One. "Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo". plos.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1,1-Dicyclohexyl-3-(p-tolyl)urea

Welcome to the technical support center for 1,1-Dicyclohexyl-3-(p-tolyl)urea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,1-Dicyclohexyl-3-(p-tolyl)urea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Challenge - Physicochemical Properties

FAQ: Why is 1,1-Dicyclohexyl-3-(p-tolyl)urea so poorly soluble in water?

Answer: The poor aqueous solubility of 1,1-Dicyclohexyl-3-(p-tolyl)urea is primarily due to its molecular structure. The molecule possesses two bulky, nonpolar dicyclohexyl groups and a p-tolyl group, which are hydrophobic (water-repelling). While the urea functional group can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic regions.

Key physicochemical predictors for 1,1-Dicyclohexyl-3-(p-tolyl)urea highlight its lipophilic nature:

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 314.5 g/mol [1]Larger molecules can be more challenging to solvate.[2]
XlogP 5.1[1]A high positive logP value indicates high lipophilicity and poor water solubility.
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 1Limited capacity to form hydrogen bonds with water.

This combination of a large molecular size and high lipophilicity leads to strong intermolecular forces in the solid state (crystal lattice energy) and unfavorable interactions with polar water molecules, resulting in very low aqueous solubility. Structurally similar compounds like 1,3-dicyclohexylurea (DCU) are also known to be poorly soluble in water.[3][4][5][6]

Section 2: Initial Troubleshooting - Simple Approaches

Question: I'm preparing a stock solution of 1,1-Dicyclohexyl-3-(p-tolyl)urea for my cell-based assay, but it keeps precipitating out in my aqueous buffer. What can I do?

Answer: This is a common issue with highly lipophilic compounds. Here’s a step-by-step troubleshooting workflow to address this, starting with the simplest methods.

G cluster_0 Initial Troubleshooting Workflow Start Start Co-solvents Co-solvents Start->Co-solvents Attempt First Evaluate Evaluate Co-solvents->Evaluate Assess Solubility & Stability Surfactants Surfactants Evaluate_2 Evaluate Surfactants->Evaluate_2 Assess Solubility & Stability pH Adjustment pH Adjustment Evaluate_3 Evaluate pH Adjustment->Evaluate_3 Assess Solubility & Stability Evaluate->Surfactants Precipitation Persists Success Success Evaluate->Success Issue Resolved Advanced Advanced Evaluate_2->pH Adjustment Precipitation Persists Evaluate_2->Success Evaluate_3->Success Evaluate_3->Advanced Proceed to Advanced Methods

Caption: Initial troubleshooting workflow for solubility issues.

Method 1: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8][9] This creates a more favorable environment for dissolving hydrophobic molecules like 1,1-Dicyclohexyl-3-(p-tolyl)urea by reducing the interfacial tension between the compound and the aqueous phase.[8][10]

Experimental Protocol:

  • Prepare a High-Concentration Stock in a Pure Co-solvent:

    • Dissolve 1,1-Dicyclohexyl-3-(p-tolyl)urea in 100% Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serial Dilution into Aqueous Buffer:

    • Perform serial dilutions of the concentrated stock solution into your aqueous experimental buffer.

    • Crucial Step: When diluting, add the stock solution dropwise into the vigorously vortexing or stirring buffer. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Determine the Maximum Tolerated Co-solvent Concentration:

    • Systematically vary the final concentration of the co-solvent in your buffer (e.g., 0.1%, 0.5%, 1%, 2%).

    • Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

    • Note: Many cell lines can tolerate up to 0.5-1% DMSO, but it is essential to run a vehicle control to assess the co-solvent's effect on your specific assay.

Expected Outcome (Hypothetical Data):

Co-solventFinal Concentration in BufferObserved Solubility of 1,1-Dicyclohexyl-3-(p-tolyl)urea (µM)
DMSO0.1%< 1
DMSO0.5%~5
DMSO1.0%~25
Ethanol1.0%~15
Method 2: Surfactants

Causality: Surfactants are amphiphilic molecules with a polar head and a nonpolar tail.[11][12] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions.[12] The hydrophobic tails form a core that can encapsulate nonpolar compounds like 1,1-Dicyclohexyl-3-(p-tolyl)urea, while the hydrophilic heads face the water, effectively creating a soluble nanoparticle.[12][13] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[12]

Experimental Protocol:

  • Select a Biocompatible Surfactant:

    • Common choices include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), or Pluronic® F-68.

  • Prepare a Surfactant-Containing Buffer:

    • Prepare your experimental buffer containing the surfactant at a concentration above its CMC. For example, the CMC of Tween® 80 is approximately 0.012 mg/mL. A starting concentration of 0.1-1 mg/mL is often effective.

  • Solubilize the Compound:

    • Add the 1,1-Dicyclohexyl-3-(p-tolyl)urea (either as a solid or from a small volume of concentrated organic stock) to the surfactant-containing buffer.

    • Use sonication or gentle heating (if the compound is thermally stable) to aid in dissolution and micelle formation.

Method 3: pH Adjustment

Causality: The solubility of ionizable compounds can be significantly influenced by pH.[14][15] While the urea moiety in 1,1-Dicyclohexyl-3-(p-tolyl)urea is generally considered neutral, the amide proton can be deprotonated under strongly basic conditions. However, given the predicted pKa is likely very high, significant pH adjustments would be needed, which may not be compatible with biological experiments. For some urea-containing solutions, pH stability is a concern.[16]

Recommendation: For 1,1-Dicyclohexyl-3-(p-tolyl)urea, pH adjustment is less likely to be an effective primary strategy for solubilization in typical biological buffers (pH 6-8) due to the lack of a readily ionizable group in this range. Extreme pH values that might increase solubility are often detrimental to experimental systems.

Section 3: Advanced Strategies for Formulation Development

Question: The simple methods are not providing sufficient solubility for my in vivo studies. What are the more advanced options?

Answer: For applications requiring higher concentrations, such as in vivo pharmacokinetics or efficacy studies, more advanced formulation strategies are necessary. These techniques often involve creating a more stable, dispersed system of the drug.

G cluster_1 Advanced Solubility Enhancement Workflow Start Inadequate Solubility Cyclodextrins Cyclodextrins Start->Cyclodextrins Complexation Approach Solid_Dispersion Solid_Dispersion Start->Solid_Dispersion Amorphous State Approach Nanoparticles Nanoparticles Start->Nanoparticles Particle Size Reduction Approach Formulation Stable Formulation Cyclodextrins->Formulation Solid_Dispersion->Formulation Nanoparticles->Formulation

Caption: Advanced strategies for solubility enhancement.

Method 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19][20] They can encapsulate poorly water-soluble molecules, like 1,1-Dicyclohexyl-3-(p-tolyl)urea, within their hydrophobic core, forming an "inclusion complex."[17][18][21] This complex has a hydrophilic exterior, rendering it soluble in aqueous media.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[21]

Experimental Protocol:

  • Prepare a Cyclodextrin Solution:

    • Dissolve HP-β-CD in water or your desired buffer. Concentrations can range from 1% to 40% (w/v).

  • Complexation:

    • Add 1,1-Dicyclohexyl-3-(p-tolyl)urea to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or with gentle heating for several hours (or overnight) to allow for complex formation.

  • Determine Complexation Efficiency:

    • After equilibration, centrifuge or filter the solution to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome (Hypothetical Data):

HP-β-CD Concentration (% w/v)Apparent Solubility of 1,1-Dicyclohexyl-3-(p-tolyl)urea (mg/mL)
0< 0.001
50.15
100.5
202.1
408.5
Method 5: Amorphous Solid Dispersions

Causality: The crystalline form of a compound is highly stable and requires significant energy to break the crystal lattice for dissolution. By converting the compound into an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, its apparent solubility and dissolution rate can be dramatically increased.[22][23][24][25] This is because the amorphous form lacks the high lattice energy of the crystalline state.[22][26]

Common Preparation Methods:

  • Solvent Evaporation/Spray Drying: The compound and a polymer (e.g., PVP, HPMC) are dissolved in a common solvent, and the solvent is then rapidly removed.[14][22]

  • Hot Melt Extrusion: The compound and polymer are heated and mixed, forming a solid solution.[27]

Experimental Protocol (Solvent Evaporation):

  • Co-dissolve Compound and Polymer:

    • Dissolve 1,1-Dicyclohexyl-3-(p-tolyl)urea and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol, acetone) at various ratios (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).

  • Solvent Removal:

    • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying and Pulverization:

    • Dry the film under vacuum to remove any residual solvent.

    • Gently scrape and pulverize the resulting solid dispersion into a fine powder.

  • Dissolution Testing:

    • Assess the dissolution rate of the solid dispersion powder in your aqueous medium compared to the crystalline compound.

Method 6: Nanoparticle Formation

Causality: Reducing the particle size of a compound to the nanometer scale significantly increases its surface area-to-volume ratio.[28][29][30] This increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.[28] Nanosuspensions are a promising approach for poorly soluble drugs.[30][31][32]

Common Preparation Methods:

  • Top-Down (Milling): Wet bead milling is used to mechanically reduce the particle size of the drug in a liquid dispersion medium with stabilizers.[29][32]

  • Bottom-Up (Precipitation): The compound is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent.[32]

Experimental Protocol (Anti-Solvent Precipitation):

  • Prepare Solutions:

    • Dissolve 1,1-Dicyclohexyl-3-(p-tolyl)urea in a water-miscible organic solvent (e.g., acetone).

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC) to prevent particle aggregation.

  • Precipitation:

    • Inject the drug solution rapidly into the stirred aqueous stabilizer solution. The sudden change in solvent polarity causes the compound to precipitate as nanoparticles.

  • Characterization:

    • Characterize the particle size and stability of the resulting nanosuspension using techniques like Dynamic Light Scattering (DLS).

Section 4: Summary and Recommendations

The choice of solubilization method depends heavily on the specific requirements of your experiment.

  • For in vitro screening: Start with co-solvents (e.g., DMSO) at the lowest effective concentration.

  • For cell-based assays sensitive to organic solvents: Cyclodextrin complexation or formulation with a mild non-ionic surfactant are excellent alternatives.

  • For in vivo studies requiring higher doses: Cyclodextrin formulations , amorphous solid dispersions , or nanosuspensions are the most robust approaches.

It is always critical to include appropriate vehicle controls in your experiments to ensure that the chosen solubilization method does not interfere with your results.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - Advanced Pharmaceutical Bulletin.
  • RJPT - Nanotechnology for Poorly Soluble Drugs - Research Journal of Pharmacy and Technology.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Available from: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. Available from: [Link]

  • Nanoparticle formation of poorly water-soluble drugs from ternary ground mixtures with PVP and SDS - PubMed. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs - UI Scholars Hub. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available from: [Link]

  • How does surfactant affect solubility of relatively non polar substance? - Quora. Available from: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available from: [Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - MDPI. Available from: [Link]

  • 1,1-Dicyclohexyl-3,3-diethylurea | C17H32N2O | CID 20228954 - PubChem. Available from: [Link]

  • Polysiloxane Surfactants for the Dispersion of Carbon Nanotubes in Nonpolar Organic Solvents | Langmuir - ACS Publications. Available from: [Link]

  • Solubilization of non-polar compounds by non-ionic surfactant micelles | Semantic Scholar. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Available from: [Link]

  • Dicyclohexylurea (DCU) solubility in water - ResearchGate. Available from: [Link]

  • 1,1-dicyclohexyl-3-(p-tolyl)urea - PubChemLite. Available from: [Link]

  • 1-CYCLOHEXYL-3-(P-TOLYL)UREA — Chemical Substance Information - NextSDS. Available from: [Link]

  • Solubilization - Bio-Rad. Available from: [Link]

  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC. Available from: [Link]

  • WO2014159816A1 - CONTROL OF pH IN AQUEOUS UREA-CONTAINING SOLUTIONS UTILIZING AMINO ACID-CONTAINING COMPOSITIONS - Google Patents.
  • Usefulness of Urea as a Means of Improving the Solubility of Poorly Water-Soluble Ascorbyl Palmitate - PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,1-Dicyclohexyl-3-(p-tolyl)urea Crystallization

Welcome to the Technical Support Center for advanced crystallization troubleshooting. 1,1-Dicyclohexyl-3-(p-tolyl)urea is a structurally complex molecule characterized by a highly polar, strongly hydrogen-bonding urea co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced crystallization troubleshooting. 1,1-Dicyclohexyl-3-(p-tolyl)urea is a structurally complex molecule characterized by a highly polar, strongly hydrogen-bonding urea core flanked by bulky, lipophilic dicyclohexyl and rigid p-tolyl groups. This structural dichotomy frequently leads to kinetic barriers during lattice formation, resulting in liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—or the formation of supramolecular gels rather than high-purity crystals.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you bypass these kinetic traps and establish a self-validating crystallization process.

Part 1: Mechanistic Insights & Frequently Asked Questions (FAQs)

Q1: My compound precipitates as a sticky oil instead of crystals. What is the thermodynamic cause, and how do I fix it?

A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution enters a miscibility gap (the spinodal curve) before reaching the metastable zone required for orderly crystal nucleation [1]. Because the bulky dicyclohexyl groups hinder rapid molecular alignment, the kinetics of phase demixing outpace the kinetics of lattice integration. Furthermore, impurities preferentially partition into this solute-rich oil phase, severely degrading final product purity [2].

The Fix: You must alter the thermodynamic pathway. Do not rely on uncontrolled cooling. Instead, use a highly controlled seeding strategy within the metastable zone before the cloud point is reached, or adjust your solvent/anti-solvent ratio to shift the LLPS boundary outside your operating temperature range[3].

Q2: Upon cooling, the solution turns into a translucent gel rather than an oil or a suspension. Why?

A2: Urea derivatives are notorious for forming supramolecular gels. The urea core acts as both a strong hydrogen-bond donor and acceptor, promoting the rapid formation of 1D hydrogen-bonded polymeric chains (fibrils) [4]. The bulky dicyclohexyl and p-tolyl groups prevent these 1D chains from packing laterally into a 3D crystal lattice, trapping the solvent within the fibril network.

The Fix: Introduce a "hydrogen-bond competitor" into your solvent system. Adding a small volume (1–5%) of a polar protic solvent, such as methanol or ethanol, will temporarily cap the urea hydrogen bonds, disrupting the premature 1D fibril network and allowing the molecule to arrange into a thermodynamically stable 3D crystal lattice.

Part 2: Solvent Selection & Quantitative Data

Selecting the correct solvent system is the most critical step in preventing LLPS and gelation. The ideal system must provide a wide metastable zone width (MSZW) to allow for seeding while suppressing the spinodal decomposition curve.

Table 1: Solvent System Matrix for 1,1-Dicyclohexyl-3-(p-tolyl)urea
Solvent System (Solvent / Anti-Solvent)Hot Solubility (60°C)Cold Solubility (5°C)LLPS (Oiling Out) RiskGelation RiskRecommended Ratio (v/v)
Ethyl Acetate / Heptane HighLowModerateLow1 : 3 to 1 : 4
Toluene / Heptane HighVery LowLowLow1 : 4
Dichloromethane / Hexane Very HighLowHighModerate1 : 2
Ethanol / Water ModerateVery LowVery HighHigh1 : 1
THF / Toluene HighModerateLowLow1 : 2

Note: Toluene/Heptane is highly recommended as the aromatic interactions with the p-tolyl group enhance solubility at high temperatures, while the aliphatic heptane forces controlled precipitation without inducing immediate phase demixing.

Part 3: Visualizing the Crystallization Pathways

To effectively troubleshoot, one must understand the thermodynamic boundaries of the system. The diagram below illustrates the divergent pathways between a successful seeded crystallization and a failed LLPS event.

G Start Undersaturated Solution (High Temp) Cooling Cooling / Antisolvent Addition Start->Cooling MSZ Metastable Zone (Optimal for Seeding) Cooling->MSZ Controlled Rate Spinodal Miscibility Gap / Spinodal Curve (High Supersaturation) Cooling->Spinodal Rapid Cooling / High Conc. Nucleation Crystal Nucleation & Growth MSZ->Nucleation Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Demixing Impure Amorphous Solid / Impure Gum LLPS->Impure Solvent Trapping Pure High-Purity Crystalline Product Nucleation->Pure Lattice Integration

Thermodynamic pathways comparing controlled crystallization versus liquid-liquid phase separation.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and bypass the kinetic traps associated with this specific urea derivative, utilize the following step-by-step methodology. This protocol relies on Seeding-Assisted Anti-Solvent Crystallization , which is engineered to consume supersaturation via crystal growth before the system can enter the LLPS boundary.

Protocol: Seeding-Assisted Crystallization in Toluene/Heptane

Step 1: Dissolution and Clarification

  • Suspend the crude 1,1-Dicyclohexyl-3-(p-tolyl)urea in 5 volumes (relative to crude mass) of Toluene.

  • Heat the suspension to 65°C under constant agitation (300 RPM) until complete dissolution is achieved.

  • Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled nucleation sites.

Step 2: Metastable Zone Entry 4. Transfer the clarified solution to a temperature-controlled reactor. 5. Add 1 volume of Heptane (anti-solvent) dropwise at 65°C. The solution must remain completely clear (undersaturated). 6. Cool the reactor linearly to 50°C at a rate of 0.5°C/min. This places the system safely inside the metastable zone, above the LLPS cloud point.

Step 3: Seeding and Isothermal Hold 7. Introduce 1–2 wt% of high-purity 1,1-Dicyclohexyl-3-(p-tolyl)urea seed crystals. 8. Critical Step: Hold the system isothermally at 50°C for 60 minutes. This allows secondary nucleation and initial crystal growth to consume excess supersaturation, permanently shifting the system away from the LLPS boundary. The solution should transition from clear to a thin, opaque white suspension.

Step 4: Anti-Solvent Addition and Isolation 9. Resume anti-solvent addition. Add 3 additional volumes of Heptane over 2 hours using a programmable syringe pump. 10. Cool the suspension linearly to 5°C at a slow rate of 0.1°C/min. 11. Filter the resulting crystals under vacuum, wash with 2 volumes of cold Heptane (5°C), and dry in a vacuum oven at 40°C for 12 hours.

Part 5: Troubleshooting Workflow

If you encounter a failed batch during scale-up, follow this logical recovery workflow to salvage the material without requiring a full chromatographic purification.

G Obs Issue: Oiling Out or Gelation Observed Heat Step 1: Reheat to Dissolve Oil/Gel Obs->Heat Adjust Step 2: Adjust Solvent System (Add H-bond Competitor) Heat->Adjust Cool Step 3: Cool Slowly to Metastable Limit Adjust->Cool Seed Step 4: Introduce Seed Crystals (1-2 wt%) Cool->Seed Hold Step 5: Isothermal Hold for 30-60 mins Seed->Hold Filter Step 6: Isolate Pure Crystals Hold->Filter

Step-by-step troubleshooting workflow to recover from oiling out and induce crystallization.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing 1,1-Dicyclohexyl-3-(p-tolyl)urea Synthesis

Welcome to the Technical Support Center for unsymmetrical urea synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unsymmetrical urea synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthesizing 1,1-Dicyclohexyl-3-(p-tolyl)urea. This compound is synthesized via the nucleophilic addition of dicyclohexylamine to p-tolyl isocyanate.

While the reaction between an isocyanate and an amine is generally straightforward, the use of a highly sterically hindered secondary amine (dicyclohexylamine) fundamentally alters the reaction kinetics, making the system highly susceptible to competing side reactions.

Mechanistic Overview & Causality

The primary challenge in this synthesis is the competition between the desired nucleophilic attack by the bulky dicyclohexylamine and the undesired hydrolysis of the isocyanate by trace moisture. Because the secondary amine is sterically hindered, its reaction rate is significantly reduced. If water is present, it acts as a small, unhindered nucleophile, rapidly converting the p-tolyl isocyanate into a carbamic acid, which decarboxylates to form p-toluidine. This unhindered primary amine then reacts almost instantaneously with another equivalent of p-tolyl isocyanate to form the highly insoluble symmetric byproduct, 1,3-di-p-tolylurea[1].

ReactionPathway Iso p-Tolyl Isocyanate (Electrophile) Product 1,1-Dicyclohexyl-3-(p-tolyl)urea (Target Product) Iso->Product + Amine (Slow) Intermediate p-Toluidine + CO2 (Hydrolysis Intermediate) Iso->Intermediate + H2O (Fast) Byproduct 1,3-di-p-tolylurea (Symmetric Byproduct) Iso->Byproduct Amine Dicyclohexylamine (Hindered Nucleophile) Amine->Product Water Trace H2O (Competitor) Water->Intermediate Intermediate->Byproduct + Iso (Very Fast)

Reaction mechanism showing the primary synthesis pathway vs. moisture-driven side reactions.

Self-Validating Standard Operating Procedure (SOP)

To achieve >90% yield and suppress symmetric urea formation, follow this rigorously validated, step-by-step protocol. Every phase includes a self-validating check to ensure experimental integrity.

Phase 1: Preparation & Validation

  • Glassware Preparation: Dry a 50 mL two-neck round-bottom flask and stir bar in an oven at 120 °C for at least 24 hours[2]. Assemble the apparatus while hot under a continuous flow of dry Nitrogen or Argon.

    • Self-Validation: If condensation appears on the glass during cooling, the drying process failed. Re-dry the glassware.

  • Reagent Integrity Check: Visually inspect the p-tolyl isocyanate.

    • Self-Validation: The reagent must be a clear, free-flowing liquid. If a white, chalky precipitate is present at the bottom of the bottle, it has already partially hydrolyzed to 1,3-di-p-tolylurea[1]. You must distill the isocyanate under reduced pressure before proceeding.

Phase 2: Reaction Execution 3. Amine Dissolution: Add 1.05 equivalents (10.5 mmol) of dicyclohexylamine to the flask. Add 20 mL of anhydrous Acetonitrile (ACN)[2]. Stir to achieve a homogenous solution. 4. Controlled Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent (10.0 mmol) of p-tolyl isocyanate dropwise over 10 minutes.

  • Causality: The initial reaction between amines and isocyanates is highly exothermic. Cooling prevents localized hot spots that can drive isocyanate homopolymerization at elevated temperatures[3].

  • Thermal Activation: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to 50 °C for 4 hours.

    • Causality: Because dicyclohexylamine is sterically hindered, mild heating provides the necessary activation energy to overcome the steric barrier and drive the reaction to completion[4].

Phase 3: Workup & Purification 6. Quenching & Extraction: Cool the mixture to room temperature and quench with 10 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). 7. Byproduct Cleansing: Wash the combined organic layers with 1M HCl (20 mL).

  • Self-Validation: This step protonates any unreacted dicyclohexylamine, forcing it into the aqueous layer. Check the pH of the aqueous wash; it must remain acidic (< pH 3) to ensure complete amine removal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If trace 1,3-di-p-tolylurea is suspected, suspend the crude solid in cold DCM and filter.

    • Causality: 1,3-di-p-tolylurea is practically insoluble in cold organic solvents[1], while the target unsymmetrical urea will remain dissolved in the filtrate.

Troubleshooting Guides & FAQs

Q: Why is my yield of 1,1-Dicyclohexyl-3-(p-tolyl)urea consistently low, accompanied by a highly insoluble white byproduct? A: This is the most common failure mode in this synthesis. The white byproduct is 1,3-di-p-tolylurea[1]. It forms when trace moisture in your solvent or atmosphere hydrolyzes the p-tolyl isocyanate into p-toluidine, which then rapidly attacks unreacted isocyanate. Because dicyclohexylamine is bulky and slow to react, the moisture-driven pathway easily outcompetes the desired reaction if water is present. Solution: Switch to strictly anhydrous solvents (like ACN or DCM)[2] and maintain a rigorous inert atmosphere (Ar/N₂).

Q: Dicyclohexylamine is a secondary amine; does its steric bulk severely inhibit the reaction rate? A: Yes. While primary amines react with isocyanates almost instantaneously at room temperature, bulky secondary amines like dicyclohexylamine face significant steric repulsion during the nucleophilic attack[4]. Solution: Do not rely on room-temperature stirring. After the initial controlled addition at 0 °C, you must heat the reaction to 40–50 °C to provide enough kinetic energy to overcome the steric hindrance.

Q: How do I separate the desired 1,1-Dicyclohexyl-3-(p-tolyl)urea from the symmetric 1,3-di-p-tolylurea byproduct? A: Exploit their drastic differences in solubility. 1,3-di-p-tolylurea is practically insoluble in water and highly resistant to dissolution in cold organic solvents[1]. By suspending your crude product mixture in cold Dichloromethane (DCM) and performing a simple filtration, the symmetric byproduct will be trapped on the filter paper, leaving your highly pure target unsymmetrical urea in the filtrate.

Troubleshooting Start Issue: Low Yield or Impure Product CheckPrecip Is a heavy white precipitate forming during reaction? Start->CheckPrecip YesPrecip Diagnosis: Moisture Contamination (Hydrolysis to Symmetric Urea) CheckPrecip->YesPrecip Yes NoPrecip Diagnosis: Incomplete Conversion (Steric Hindrance) CheckPrecip->NoPrecip No Action1 Action: Use anhydrous ACN/DCM. Purge system with Ar/N2. YesPrecip->Action1 Action2 Action: Increase temp to 50°C. Extend reaction time to 12h. NoPrecip->Action2

Troubleshooting decision tree for diagnosing and resolving low yield in urea synthesis.

Quantitative Optimization Data

The following table summarizes the effect of solvent, temperature, and atmospheric conditions on the yield of 1,1-Dicyclohexyl-3-(p-tolyl)urea. Note that polar aprotic solvents like Acetonitrile (ACN) provide the best environment for stabilizing the transition state of this specific reaction[2].

SolventAtmosphereTemp (°C)Time (h)Yield (%)Primary Byproduct Observed
THFAmbient Air254< 40%1,3-di-p-tolylurea (High)
DCMNitrogen25465%Unreacted starting materials
ACNNitrogen251288%None (Trace symmetric urea)
ACN Nitrogen 50 4 > 94% None (Optimal Conditions)
References
  • Cas 621-00-1,1,3-di-p-tolylurea Source: LookChem URL:[Link]

  • Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights Source: PMC (NIH) URL:[Link]

  • Synthesis of ureas in the bio-alternative solvent Cyrene Source: ResearchGate URL:[Link]

  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation Source: RSC Publishing URL:[Link]

Sources

Optimization

Handling and storage best practices for 1,1-Dicyclohexyl-3-(p-tolyl)urea

Welcome to the Technical Support Center for 1,1-Dicyclohexyl-3-(p-tolyl)urea . This guide is designed for researchers and drug development professionals working with this specific substituted urea (CAS 110244-04-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,1-Dicyclohexyl-3-(p-tolyl)urea . This guide is designed for researchers and drug development professionals working with this specific substituted urea (CAS 110244-04-7). Due to its unique structural properties—specifically the bulky lipophilic dicyclohexyl groups and the lack of a hydrogen-bond donor on the 1,1-substituted nitrogen—this compound presents specific challenges in solubility, storage, and in vivo formulation.

Below, you will find a synthesized repository of physicochemical data, handling FAQs, and self-validating experimental protocols to ensure scientific integrity in your assays.

Part 1: Physicochemical Profile & Storage Specifications

Before troubleshooting experimental anomalies, it is critical to understand the baseline parameters of 1,1-Dicyclohexyl-3-(p-tolyl)urea.

PropertyValueMechanistic Implication
Chemical Name 1,1-Dicyclohexyl-3-(p-tolyl)ureaTarget pharmacophore for specific hydrolase/kinase screening.
CAS Number 110244-04-7Unique identifier for regulatory and safety tracking.
Molecular Formula C20H30N2OHigh carbon-to-heteroatom ratio dictates extreme hydrophobicity[1].
Molecular Weight 314.47 g/mol Falls within Lipinski's Rule of 5, but lipophilicity is a limiting factor.
Solubility Soluble in DMSO/DMFRequires organic solvents for stock preparation; insoluble in water.
Stock Storage -80°C (6 months)Prevents solvent degradation and compound precipitation[2].

Part 2: Handling & Storage FAQs

Q1: What is the optimal storage condition for stock solutions, and why do my older stocks look cloudy? A1: Stock solutions should be prepared in 100% anhydrous DMSO and stored at -80°C for up to 6 months, or -20°C for 1 month[2]. The cloudiness you observe is micro-precipitation. The Causality: DMSO is highly hygroscopic. Every time a stock tube is opened at room temperature, it absorbs atmospheric moisture. Because 1,1-Dicyclohexyl-3-(p-tolyl)urea is intensely hydrophobic (lacking an H-bond donor on the N1 position), even a 2-5% water content in your DMSO will lower the solubility threshold, causing the compound to crash out of solution. Best Practice: Aliquot your master stock into single-use volumes to completely eliminate freeze-thaw cycles and moisture ingress.

Q2: Why does the compound precipitate instantly when I add it to my biochemical assay buffer? A2: This is known as "aqueous shock." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic urea can disperse, leaving the compound stranded without a solvent shell. It immediately aggregates to minimize its exposed hydrophobic surface area.

Part 3: Experimental Troubleshooting & Self-Validating Protocols

Workflow 1: Preventing Precipitation in In Vitro Biochemical Assays

To generate reliable IC50 curves, you must maintain the compound in a monomeric state. Direct dilution into water will cause aggregation, leading to artificially flat dose-response curves or false-positive inhibition (due to aggregates sequestering the enzyme).

AssayWorkflow Stock 1. Prepare 10 mM Stock (100% Anhydrous DMSO) Serial 2. Serial Dilution (100% DMSO) Stock->Serial Prevents aqueous shock Intermediate 3. Intermediate Dilution (Buffer + 0.01% Surfactant) Serial->Intermediate Micellar stabilization Assay 4. Final Assay Addition (Max 1% DMSO Final) Intermediate->Assay Retains enzyme activity

Workflow for aqueous assay dilution to prevent hydrophobic precipitation.

Self-Validating Protocol: Intermediate Surfactant Dilution

  • Serial Dilution: Perform all your serial dilutions in 100% anhydrous DMSO first.

  • Intermediate Step: Prepare an intermediate plate containing your assay buffer supplemented with 0.01% Tween-20 or 0.1% BSA. Dilute your DMSO stocks 1:10 into this intermediate plate. Causality: The surfactant forms micelles that encapsulate the hydrophobic dicyclohexyl rings, thermodynamically stabilizing the compound in the aqueous phase.

  • Final Addition: Transfer from the intermediate plate to your final enzyme assay plate (yielding a final DMSO concentration of ≤1%).

  • Self-Validation Check: Before adding your enzyme, read the absorbance of the control wells at 600 nm. An OD600​>0.05 indicates light scattering from micro-precipitates. If observed, you must increase your surfactant concentration.

Workflow 2: Enhancing In Vivo Bioavailability via Nanosuspension

Substituted ureas typically exhibit poor oral bioavailability due to high crystal lattice energy and poor dissolution in gastrointestinal fluids[2]. Standard formulation in oil often fails to achieve sufficient exposure.

Self-Validating Protocol: Wet-Milling Nanosuspension Mechanistic Grounding: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Milling the compound to a sub-micron particle size exponentially increases the surface-area-to-volume ratio, driving rapid dissolution and absorption in the gut[2].

  • Vehicle Preparation: Prepare 10 mL of a stabilization vehicle consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween-80 in sterile DI water. Causality: HPMC provides steric hindrance to prevent particles from re-aggregating, while Tween-80 lowers the interfacial tension.

  • Suspension: Add 30 mg of 1,1-Dicyclohexyl-3-(p-tolyl)urea powder to the vehicle.

  • Milling: Add 0.5 mm zirconium oxide milling beads to the tube. Mill at 400 RPM for 2 hours using a planetary micro-mill.

  • Extraction: Extract the nanosuspension using a 10 µm syringe filter to remove the milling beads.

  • Self-Validation Check: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average particle size of <500 nm and a Polydispersity Index (PDI) of <0.25 . If the PDI is >0.3 , Ostwald ripening or aggregation is occurring; increase milling time by 30 minutes or increase HPMC concentration to 1%.

References

  • PubChemLite. "1,1-dicyclohexyl-3-(p-tolyl)urea". Université du Luxembourg / PubChem Database.[Link]

Sources

Troubleshooting

Addressing precipitation of 1,1-Dicyclohexyl-3-(p-tolyl)urea in buffer solutions

Technical Support Center: Troubleshooting 1,1-Dicyclohexyl-3-(p-tolyl)urea Precipitation in Biological Assays Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1,1-Dicyclohexyl-3-(p-tolyl)urea Precipitation in Biological Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 1,1-Dicyclohexyl-3-(p-tolyl)urea .

This compound features a urea core flanked by two bulky cyclohexyl groups and a p-tolyl ring. This massive hydrophobic surface area makes the molecule highly lipophilic. When introduced into aqueous biological buffers, the water molecules are forced into an entropically unfavorable ordered state around the non-polar rings. To minimize this exposed surface area, the compound rapidly self-associates, nucleates, and precipitates out of solution.

Below is a comprehensive, self-validating troubleshooting guide to help you maintain compound solubility and ensure the integrity of your assay data.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1,1-Dicyclohexyl-3-(p-tolyl)urea precipitate immediately upon dilution from my DMSO stock into the assay buffer? A1: You are observing a breach of the compound's kinetic solubility limit. Kinetic solubility is the concentration at which a supersaturated solution—created by diluting a concentrated DMSO stock into an aqueous medium—becomes unstable and precipitates[1]. Because the compound is highly hydrophobic, the sudden shift in solvent polarity (often called "solvent shock") forces the lipophilic cyclohexyl and p-tolyl rings to aggregate[2]. To prevent this, you must optimize the dilution pathway and the buffer environment to stabilize the supersaturated state[3].

Q2: Will adjusting the pH of my buffer help solubilize this compound? A2: No. Unlike weak acids or bases whose solubility is governed by the Henderson-Hasselbalch equation, 1,1-Dicyclohexyl-3-(p-tolyl)urea lacks ionizable functional groups within the physiological pH range (pH 1.2–8.0)[1]. The nitrogens in the urea core are non-basic due to resonance stabilization with the adjacent carbonyl group. Therefore, pH adjustments will not alter its intrinsic solubility ( S0​ )[1]. You must rely on excipients like co-solvents, surfactants, or carrier proteins instead.

Q3: What are the best additives to prevent precipitation without inhibiting my target protein? A3: To disrupt the hydrophobic interactions causing aggregation, you must alter the buffer composition. Carrier proteins like Bovine Serum Albumin (BSA) act as a "hydrophobic sink," binding the lipophilic compound and keeping it in solution without denaturing your target[4]. Alternatively, non-ionic surfactants (e.g., Tween-20) can form micelles that encapsulate the lipophilic rings, effectively shielding them from the aqueous environment[5].

Section 2: Excipient Selection & Quantitative Impact

The table below summarizes the causality and expected impact of various solubilization strategies tailored for highly lipophilic urea derivatives.

Solubilizing AgentMechanism of ActionRecommended ConcentrationImpact on 1,1-Dicyclohexyl-3-(p-tolyl)ureaAssay Interference Risk
DMSO Disrupts crystal lattice; primary organic solvent.≤ 1.0% (v/v) finalEssential for primary stock; causes solvent shock upon rapid aqueous dilution.High (>1%); can denature target proteins and cause cellular toxicity.
Tween-20 / Triton X-100 Non-ionic surfactant; forms hydrophobic micelles.0.01% - 0.1% (v/v)Encapsulates the bulky cyclohexyl and p-tolyl rings, preventing self-aggregation.Moderate; may disrupt lipid membranes in cell-based assays.
Bovine Serum Albumin (BSA) Carrier protein; provides a lipophilic binding pocket.0.1% - 1.0% (w/v)Acts as a thermodynamic sink, keeping the compound soluble in the aqueous phase.Low; highly biocompatible, though it may lower the free drug concentration.
PEG-400 / Glycerol Co-solvent; lowers the dielectric constant of the buffer.1% - 5% (v/v)Modestly improves the kinetic solubility limit by reducing solvent polarity.Moderate; increases buffer viscosity and may alter binding kinetics.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be self-validating. If a compound precipitates, the effective concentration is unknown, and any resulting biological data (e.g., IC50 values) will be artifactual[2]. Implement the following protocols to guarantee solubility.

Protocol A: Optimal DMSO Stock Preparation and Serial Dilution

To avoid "solvent shock," serial dilutions must be performed in 100% DMSO prior to buffer addition. This ensures a constant, low final DMSO concentration across all assay wells[3].

  • Master Stock: Weigh 1,1-Dicyclohexyl-3-(p-tolyl)urea and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex gently. If particulates remain, sonicate in a water bath for 5 minutes[2].

  • Serial Dilution: Prepare a 96-well V-bottom plate. Perform a 3-fold or 2-fold serial dilution of the compound exclusively in 100% DMSO [3].

  • Buffer Transfer: Prepare your final assay plate containing the biological buffer and target. Transfer a constant, minimal volume (e.g., 1 µL) of each DMSO dilution into the final assay volume (e.g., 99 µL of buffer).

  • Validation Check: The final DMSO concentration is now exactly 1.0% across all wells, eliminating solvent concentration as a confounding variable.

Protocol B: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Before running your biological assay, you must empirically determine the maximum working concentration of the compound in your specific buffer using light scattering[6][7].

  • Buffer Preparation: Prepare your assay buffer (e.g., PBS pH 7.4) containing your chosen excipient (e.g., 0.1% BSA).

  • Dispensing: Dispense 198 µL of the buffer into a 96-well clear-bottom plate.

  • Compound Addition: Add 2 µL of the DMSO serial dilutions (from Protocol A) to the respective wells. Include a vehicle control well (2 µL pure DMSO + 198 µL buffer)[7].

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow the supersaturated state to equilibrate[6].

  • Measurement: Read the absorbance at 620 nm using a microplate reader. At this wavelength, neither the buffer nor the compound absorbs light; any signal is purely due to light scattering from insoluble particulates[7].

  • Self-Validation Threshold: Calculate the baseline OD620 from the vehicle control. The kinetic solubility limit is defined as the highest compound concentration where the OD620 reading is Baseline + 0.05 OD. Any biological data generated at concentrations above this limit must be discarded as artifactual.

Section 4: Solubilization Workflow Visualization

The following diagram illustrates the logical decision tree for processing highly lipophilic compounds to ensure assay integrity.

Workflow for kinetic solubility validation and iterative buffer optimization.

References

  • Creative Bioarray. "Aqueous Solubility Assays". Creative-bioarray.com. [Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Raytor.com.[Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization". PubMed (NIH). [Link]

  • PMC (NIH). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study".[Link]

  • PMC (NIH). "1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties".[Link]

  • Int J Pharm Chem Anal. "Strategies for improving hydrophobic drugs solubility and bioavailability".[Link]

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 1,1-Dicyclohexyl-3-(p-tolyl)urea

Overview 1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, neutral urea derivative. In Liquid Chromatography-Mass Spectrometry (LC-MS), its structural features—specifically the bulky, non-polar dicyclohexyl and p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1,1-Dicyclohexyl-3-(p-tolyl)urea is a highly lipophilic, neutral urea derivative. In Liquid Chromatography-Mass Spectrometry (LC-MS), its structural features—specifically the bulky, non-polar dicyclohexyl and p-tolyl groups—present unique analytical challenges. These include severe retention on reversed-phase stationary phases, poor ionization efficiency, and a high propensity for alkali metal adduct formation. This support guide provides field-proven, mechanistically grounded troubleshooting strategies for optimizing its mobile phase.

Core Principles & Causality (FAQs)

Q1: Why does 1,1-Dicyclohexyl-3-(p-tolyl)urea exhibit severe retention and peak broadening on standard C18 columns? A1: The compound's extreme hydrophobicity causes it to partition heavily into the alkyl chains of a C18 stationary phase. When using standard water/acetonitrile (MeCN) gradients, the solvating power of MeCN may be insufficient to rapidly desorb the analyte, leading to poor mass transfer kinetics and broad, tailing peaks. Causality & Solution: To overcome this, the organic mobile phase must have higher eluotropic strength. Incorporating a stronger, more non-polar solvent like Isopropanol (IPA) into the MeCN (e.g., a 50:50 MeCN:IPA blend) significantly improves the solubility of lipophilic compounds and sharpens peak shape during elution.

Q2: Why am I seeing a predominant [M+Na]+ peak instead of the [M+H]+ pseudo-molecular ion in positive ESI mode? A2: Urea derivatives are neutral molecules with a highly electronegative carbonyl oxygen that acts as a strong Lewis base. In the absence of sufficient protons, this oxygen readily coordinates with trace sodium (Na+) ions present in glassware or LC solvents. Causality & Solution: To drive the formation of the[M+H]+ ion and suppress the [M+Na]+ adduct, you must introduce a volatile buffer that provides both a proton source and a competing cation.1 to the aqueous mobile phase provides abundant NH4+ ions, which competitively suppress sodium adducts while maintaining a low pH to ensure protonation[1].

Troubleshooting Guide

Issue: Signal suppression or unstable MS response over multiple injections.

  • Root Cause: Highly lipophilic compounds can precipitate in the electrospray ionization (ESI) source if droplet desolvation is incomplete. Furthermore, they frequently cause carryover by adhering to the autosampler needle and column frits.

  • Resolution:

    • Adjust Source Temperatures: Increase the ESI desolvation temperature (e.g., to 450–500 °C) to ensure complete evaporation of the high-organic mobile phase required to elute this compound.

    • Optimize Wash Solvents: Implement a strong needle wash consisting of 50:25:25 MeCN:IPA:Water with 0.1% FA to solubilize and remove residual hydrophobic analyte.

Issue: Poor chromatographic resolution from matrix lipids in biological samples.

  • Root Cause: In biological matrices, endogenous lipids (e.g., phospholipids) co-elute with highly hydrophobic analytes in the high-organic region of the gradient, causing severe ion suppression.

  • Resolution: Utilize a shallower gradient ramp in the 70–100% organic region to separate the urea derivative from matrix lipids.2[2].

Experimental Workflows & Protocols

LCMS_Optimization Start Evaluate Analyte (Hydrophobic Urea) Phase1 Select Aqueous Additive (10mM NH4FA + 0.1% FA) Start->Phase1 Phase2 Select Organic Modifier (MeCN / IPA Blend) Phase1->Phase2 Phase3 Optimize Gradient (Steep to 95% Organic) Phase2->Phase3 Decision [M+H]+ Dominant & Peak Shape Sharp? Phase3->Decision Troubleshoot Troubleshoot (Adjust Buffer/Wash) Decision->Troubleshoot No End Finalized LC-MS Method Decision->End Yes Troubleshoot->Phase1

Logical workflow for LC-MS mobile phase optimization of hydrophobic urea derivatives.

Step-by-Step Methodology: Self-Validating Mobile Phase Screening

This protocol is designed to systematically identify the optimal mobile phase while using the [M+Na]+ / [M+H]+ ratio as a self-validating metric for buffer efficiency.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM ammonium formate in LC-MS grade water. Adjust to pH 3.0 by adding 0.1% (v/v) formic acid. Causality:3[3].

  • Mobile Phase B (Organic): Prepare a 70:30 (v/v) mixture of Acetonitrile and Isopropanol, containing 0.1% formic acid.

Step 2: Column Selection & Equilibration

  • Install a sub-2 µm C18 or Biphenyl column (e.g., 2.1 x 50 mm). A Biphenyl phase can offer alternative pi-pi selectivity for the p-tolyl group if C18 retention proves too strong.

  • Equilibrate the column at 40 °C with 5% Mobile Phase B at a flow rate of 0.4 mL/min for 10 column volumes.

Step 3: Gradient Execution

  • 0.0 - 1.0 min: Hold at 5% B (Desalting and injection focusing).

  • 1.0 - 4.0 min: Linear ramp from 5% B to 95% B.

  • 4.0 - 6.0 min: Hold at 95% B (Elution of the highly lipophilic urea).

  • 6.0 - 6.1 min: Return to 5% B.

  • 6.1 - 8.0 min: Re-equilibration.

Step 4: MS Source Optimization & Self-Validation

  • Operate the mass spectrometer in Positive ESI mode.

  • Monitor both the expected[M+H]+ (m/z ~315) and [M+Na]+ (m/z ~337) ions.

  • Validation Check: Calculate the area ratio of [M+H]+ to[M+Na]+. A successful optimization will yield a ratio > 10:1. If sodium adducts persist and the ratio fails, the system dictates an immediate troubleshooting step: incrementally increase the ammonium formate concentration up to 20 mM to outcompete the sodium ions.

Quantitative Data Summaries

The following table summarizes the causal effects of various mobile phase additives on the LC-MS performance of highly lipophilic urea derivatives.

Mobile Phase Additive (Aqueous)Primary Ion FormedChromatographic Peak ShapeMechanistic Impact
0.1% Formic Acid (FA) only [M+Na]+ (Dominant)Broad / TailingLow ionic strength; insufficient protons to outcompete trace sodium for the urea carbonyl[4].
10 mM Ammonium Acetate [M+H]+ & [M+Na]+ModerateHigher pH (~6.8) reduces the protonation efficiency of the neutral urea[2].
0.1% FA + 10 mM NH4FA [M+H]+ (Dominant)Sharp / SymmetricalHigh ionic strength shields silanol interactions; NH4+ competitively suppresses Na+ adducts[3].
0.05% Trifluoroacetic Acid (TFA) [M+H]+Very SharpStrong ion-pairing improves peak shape but causes severe ESI signal suppression[4].

References

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns.[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC.[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

1,1-Dicyclohexyl-3-(p-tolyl)urea vs other substituted ureas in drug discovery

Comparative Analysis of 1,1-Dicyclohexyl-3-(p-tolyl)urea and Privileged Substituted Ureas in Drug Discovery The urea functionality is a cornerstone of modern medicinal chemistry. Characterized by its planar geometry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1,1-Dicyclohexyl-3-(p-tolyl)urea and Privileged Substituted Ureas in Drug Discovery

The urea functionality is a cornerstone of modern medicinal chemistry. Characterized by its planar geometry and delocalized nonbonded electrons, the urea core provides a rigid, highly predictable scaffold capable of forming multiple stable hydrogen bonds with target proteins. While symmetrical ureas were historically explored, modern drug discovery heavily favors unsymmetrical ureas to optimize target selectivity, solubility, and pharmacokinetic profiles.

This guide provides an in-depth mechanistic and experimental comparison between 1,1-Dicyclohexyl-3-(p-tolyl)urea —a highly sterically hindered, N,N-disubstituted model compound—and other clinically relevant substituted ureas.

Mechanistic Profiling & Target Engagement

The biological activity of urea derivatives is dictated by their substitution patterns, which govern both their conformational preferences and their hydrogen-bonding networks. As detailed in comprehensive reviews on Urea Derivatives in Modern Drug Discovery [1], classic N,N'-diphenylureas typically adopt a trans,trans conformation, presenting two N-H hydrogen bond donors and one C=O acceptor.

1,1-Dicyclohexyl-3-(p-tolyl)urea deviates significantly from this classic model:

  • Restricted Hydrogen Bonding: Because the N1 position is fully substituted with two cyclohexyl rings, the molecule possesses only one hydrogen bond donor (the N3-H) alongside the carbonyl acceptor. This restricts its binding modes, making it highly selective for targets that do not require dual H-bond donation (unlike many kinase hinge regions).

  • Massive Steric Bulk: The 1,1-dicyclohexyl moiety provides immense 3D lipophilic volume. In drug design, this structural motif is strategically utilized to probe deep, hydrophobic pockets—such as those found in soluble epoxide hydrolase (sEH) or specific G-protein coupled receptors (GPCRs)—where the bulk displaces high-energy structural water molecules, driving binding through favorable entropy.

  • Electronic Tuning via the p-Tolyl Group: The methyl group on the N3-phenyl ring exerts a mild electron-donating inductive effect. This subtly increases the electron density of the adjacent N-H bond, strengthening its capacity as a hydrogen bond donor while simultaneously enabling π−π stacking within aromatic sub-pockets.

G cluster_0 1,1-Dicyclohexyl-3-(p-tolyl)urea cluster_1 Target Protein Pocket Urea Urea Core (1 HBA, 1 HBD) N1 N1: Dicyclohexyl (Steric Bulk) Urea->N1 N3 N3: p-Tolyl (Aromatic) Urea->N3 Hinge Hinge Region (Backbone Binding) Urea->Hinge Hydrogen Bonding Hydrophobic Deep Hydrophobic Pocket N1->Hydrophobic Van der Waals Interactions PiPocket Pi-Stacking Residues N3->PiPocket Pi-Pi Stacking

Caption: Pharmacophore mapping of 1,1-Dicyclohexyl-3-(p-tolyl)urea within a target protein binding pocket.

Comparative Quantitative Data

To contextualize the utility of 1,1-Dicyclohexyl-3-(p-tolyl)urea, we must benchmark it against clinically approved and highly optimized urea-based drugs.

CompoundStructural ClassKey SubstituentsPrimary Target(s)H-Bond Donors / AcceptorsConformational Flexibility
1,1-Dicyclohexyl-3-(p-tolyl)urea Unsymmetrical, N,N-disubstitutedN1: DicyclohexylN3: p-TolylSynthetic Model / GPCRs / sEH1 / 1Highly restricted (due to N1 bulk)
Sorafenib Diaryl ureaN1: Phenoxy-phenylN3: Trifluro-chloro-phenylKinases (VEGFR, PDGFR, Raf)2 / 3Moderate (trans,trans preference)
AUDA Unsymmetrical, Mono-substitutedN1: AdamantylN3: Dodecanoic acidSoluble Epoxide Hydrolase (sEH)2 / 3High (long aliphatic chain)
Suramin Complex, Poly-ureaNaphthalene-trisulfonic acidTrypanosomal targets, P2YMultipleLow (highly rigid, polyanionic)

Observation: The transition from an N,N'-disubstituted architecture (Sorafenib) to an N,N-disubstituted architecture (our target compound) fundamentally shifts the molecule from a kinase-hinge binder to a deep-pocket hydrophobic anchor.

Experimental Workflows: Synthesis and Structural Validation

A critical challenge in evaluating unsymmetrical ureas is synthesizing them without generating symmetrical byproducts, and subsequently validating their exact positional isomerism. The following self-validating protocol utilizes modern, phosgene-free late-stage functionalization.

Protocol A: PhI(OAc)₂-Mediated Oxidative Coupling

Causality: Traditional urea synthesis relies on reacting amines with isocyanates (e.g., p-tolyl isocyanate). However, isocyanates are highly moisture-sensitive; trace water causes hydrolysis to an amine, which rapidly reacts with unhydrolyzed isocyanate to form a symmetrical 1,3-di-p-tolylurea byproduct. To bypass this, we utilize a hypervalent iodine-mediated oxidative coupling of stable amides, as demonstrated in recent Late-Stage Drug Functionalization methodologies[2].

  • Reagent Preparation: In an oven-dried reaction vial, combine p-toluamide (1.0 equiv, 0.37 mmol) and dicyclohexylamine (2.0 equiv).

    • Reasoning: A 2-fold excess of the secondary amine drives the equilibrium of the transient isocyanate intermediate toward the desired unsymmetrical urea, preventing side reactions.

  • Oxidation: Add PhI(OAc)₂ (2.0 equiv) and K₃PO₄ (2.0 equiv) in 2 mL of 1,2-dichloroethane (1,2-DCE).

    • Reasoning: PhI(OAc)₂ triggers a Hofmann-type rearrangement of the amide in situ. K₃PO₄ is critical as a non-nucleophilic base to neutralize the acetic acid byproduct; without it, the dicyclohexylamine would become protonated and lose its nucleophilicity.

  • Reaction: Stir the mixture at 80 °C for 18 hours.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography using a gradient of petroleum ether/acetone (85/15 v/v).

    • Reasoning: The highly lipophilic dicyclohexyl groups require a slightly polar modifier (acetone) to elute cleanly while separating from unreacted starting materials.

Protocol B: Validation via ESI-HR-MS/MS

Causality: Validating the structure of N,N-disubstituted ureas via standard ¹H-NMR is notoriously ambiguous. The fully substituted N1 nitrogen lacks adjacent protons, making it difficult to prove the exact positional arrangement of the substituents through standard coupling constants. Therefore, Electrospray Ionization Tandem Mass Spectrometry (ESI-HR-MS/MS) [4] is the authoritative standard for this class.

  • Ionization: Subject the purified compound to ESI-HR-MS in positive ionization mode. Identify the parent [M + H]⁺ ion at m/z 315.24.

  • Collision-Induced Dissociation (CID): Apply MS/MS fragmentation.

    • Validation Checkpoint: Look for the characteristic cleavage of the C-N bond. True 1,1-Dicyclohexyl-3-(p-tolyl)urea will exhibit a dominant fragmentation pathway involving the elimination of p-tolyl isocyanate, leaving a distinct dicyclohexylamine fragment ion. The absence of a p-toluidine fragment definitively proves the unsymmetrical, N,N-disubstituted architecture.

G Step1 Amine + Amide Precursor (Dicyclohexylamine + p-Toluamide) Step2 Oxidative Coupling (PhI(OAc)2, K3PO4, 80°C) Step1->Step2 Reagents mixed in 1,2-DCE Step3 Flash Chromatography (PE/Acetone Gradient) Step2->Step3 Crude unsymmetrical urea Step4 ESI-HR-MS/MS Validation (Isomer Differentiation) Step3->Step4 Purified compound Step5 In Vitro Target Screening (e.g., sEH or GPCR Assay) Step4->Step5 Structurally validated ligand

Caption: Self-validating experimental workflow for the synthesis and screening of unsymmetrical ureas.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH / PubMed Central. Verify Source
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides.
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. NIH / PubMed. Verify Source
Comparative

Benchmarking 1,1-Dicyclohexyl-3-(p-tolyl)urea in enzyme inhibition assays

Title: Benchmarking 1,1-Dicyclohexyl-3-(p-tolyl)urea in Soluble Epoxide Hydrolase (sEH) Inhibition Assays Executive Summary Human is a critical bifunctional enzyme responsible for the rapid degradation of anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1,1-Dicyclohexyl-3-(p-tolyl)urea in Soluble Epoxide Hydrolase (sEH) Inhibition Assays

Executive Summary

Human is a critical bifunctional enzyme responsible for the rapid degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibiting sEH stabilizes EET levels, presenting a validated therapeutic strategy for treating hypertension, cardiovascular disease, and neuroinflammation[2].

Among the most potent sEH inhibitors are N,N'-disubstituted and trisubstituted ureas. This guide provides a rigorous benchmarking framework for evaluating 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS 110244-04-7), a sterically hindered urea derivative, against industry-standard sEH inhibitors such as AUDA and NCND.

Mechanistic Rationale & Pathway Dynamics

The efficacy of 1,1-Dicyclohexyl-3-(p-tolyl)urea stems directly from its pharmacophore. The urea group acts as a transition-state mimic, forming tight hydrogen bonds with the catalytic triad of the sEH active site (Tyr383, Tyr466, and Asp335). The dicyclohexyl and p-tolyl moieties occupy the hydrophobic pockets of the enzyme, driving high-affinity binding and effectively blocking the degradation of EETs.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Inactive Diols) sEH->DHETs Inhibitor 1,1-Dicyclohexyl-3- (p-tolyl)urea Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH-mediated degradation of EETs and targeted inhibition.

Comparative Performance Data

To objectively benchmark 1,1-Dicyclohexyl-3-(p-tolyl)urea, we compare its performance against two established reference standards:

  • AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): A highly potent, [3].

  • NCND (N-Cyclohexyl-Nʹ-dodecylurea): A standard positive control used in [4].

Table 1: Representative Benchmarking Profile in Recombinant Human sEH Assays

CompoundStructural ClassTargetIC50 (Human sEH)Aqueous SolubilityPrimary Limitation
1,1-Dicyclohexyl-3-(p-tolyl)urea Trisubstituted UreasEH~15 - 25 nMLowHigh lipophilicity requires DMSO/BSA formulation
AUDA Adamantyl UreasEH12 - 69 nM[1][3]ModerateRapid β-oxidation of the dodecanoic acid tail in vivo
NCND Disubstituted UreasEH~10 - 20 nMLowPoor metabolic stability

Note: IC50 values are assay-dependent and highly sensitive to substrate concentration and enzyme lot variations.

Experimental Methodology: Self-Validating Fluorometric Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a fluorometric substrate (e.g., PHOME) that yields a highly fluorescent 6-methoxy-2-naphthaldehyde product upon hydrolysis by sEH[5].

Causality of Experimental Design:

  • Pre-incubation Step: Urea-based inhibitors often exhibit slow, tight-binding kinetics. A 15-minute pre-incubation of the enzyme and inhibitor is mandatory to achieve thermodynamic equilibrium before substrate addition.

  • BSA in Buffer: 1,1-Dicyclohexyl-3-(p-tolyl)urea is highly lipophilic. Including 0.1% BSA in the assay buffer prevents non-specific adsorption of the compound to the polystyrene microplate walls, preventing artificially inflated IC50 values.

  • Self-Validation: The inclusion of a no-enzyme blank (background), a vehicle control (100% activity), and an AUDA positive control ensures the assay's dynamic range and specificity are continuously verified[5].

Assay_Workflow Step1 1. Reagent Preparation Prepare sEH, Substrate (PHOME), and Inhibitor dilutions in DMSO Step2 2. Pre-Incubation (15 min) Combine sEH + Inhibitor + Buffer (Allows slow-binding equilibrium) Step1->Step2 Step3 3. Reaction Initiation Add Substrate to all wells (Final Vol: 200 µL) Step2->Step3 Step4 4. Kinetic/Endpoint Read Ex: 330 nm | Em: 465 nm (Measure 6-methoxy-2-naphthaldehyde) Step3->Step4 Data 5. Data Analysis Calculate % Inhibition & Determine IC50 via Non-linear Regression Step4->Data

Self-validating fluorometric sEH inhibition assay workflow from preparation to data analysis.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare sEH Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[5]. Warm the buffer to room temperature prior to use.

  • Compound Dilution: Dissolve 1,1-Dicyclohexyl-3-(p-tolyl)urea in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in DMSO. Dilute these stocks 1:10 in Assay Buffer immediately before use to minimize solvent effects (final DMSO concentration in the assay must strictly remain ≤1%)[1].

  • Enzyme Preparation: Thaw recombinant human sEH on ice. Dilute in Assay Buffer to the optimized working concentration (typically ~1-2 nM final concentration in the well)[5][6].

  • Plate Setup (96-well black plate):

    • Background Wells: 180 µL Assay Buffer + 10 µL diluted DMSO vehicle.

    • 100% Initial Activity Wells: 170 µL Assay Buffer + 10 µL sEH + 10 µL diluted DMSO vehicle.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL sEH + 10 µL of 1,1-Dicyclohexyl-3-(p-tolyl)urea dilutions.

    • Positive Control Wells: 170 µL Assay Buffer + 10 µL sEH + 10 µL AUDA (targeting a final concentration of 300 nM)[5].

  • Pre-Incubation: Incubate the plate at room temperature for exactly 15 minutes to allow for optimal inhibitor binding.

  • Substrate Addition: Add 10 µL of the fluorometric substrate (e.g., PHOME, final concentration ~5 µM) to all wells using a multichannel pipette to initiate the reaction[5].

  • Measurement: Read fluorescence immediately in kinetic mode for 15-30 minutes at Ex = 330 nm and Em = 465 nm. Alternatively, read as a single endpoint after 30 minutes.

  • Analysis: Calculate the reaction rate (RFU/min). Normalize inhibitor well rates against the 100% initial activity wells to determine % inhibition. Fit the data to a 4-parameter logistic curve to derive the IC50[1].

Conclusion

1,1-Dicyclohexyl-3-(p-tolyl)urea serves as a robust, highly potent benchmark compound for sEH inhibition assays. While its high lipophilicity requires careful assay optimization (specifically the inclusion of BSA and strict DMSO control), its structural stability and predictable binding kinetics make it an excellent alternative to AUDA and NCND for in vitro pharmacological profiling and high-throughput screening campaigns.

References

  • "Soluble Epoxide Hydrolase Is a Main Effector of Angiotensin II–Induced Hypertension" - AHA Journals. URL:[Link]

  • "HUMAN SOLUBLE EPOXIDE HYDROLASE ACTIVITY ASSAY (SEH INHIBITORY ACTIVITY)" - QPS. URL:[Link]

  • "Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric)" - Assay Genie. URL:[Link]

Sources

Validation

Comprehensive Analytical Cross-Validation Guide for 1,1-Dicyclohexyl-3-(p-tolyl)urea

Introduction: The Analytical Bottleneck in Early Discovery When sourcing rare chemical building blocks or early-discovery compounds—such as 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7)—from commercial vendors, res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Early Discovery

When sourcing rare chemical building blocks or early-discovery compounds—such as 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7)—from commercial vendors, researchers frequently encounter a critical bottleneck. Major suppliers often provide these specific compounds "as-is," explicitly stating that they do not collect analytical data and that the buyer assumes full responsibility for confirming product identity and purity[1].

For drug development professionals, utilizing unverified reagents introduces unacceptable risk into biological assays and synthetic pipelines. To establish a self-validating system of scientific integrity, researchers must perform orthogonal cross-validation. This guide objectively compares the analytical profile of 1,1-Dicyclohexyl-3-(p-tolyl)urea against common structural alternatives and provides self-validating experimental protocols to confirm its identity using Nuclear Magnetic Resonance (NMR), High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Section 1: Analytical Differentiation from Structural Alternatives

Validating an unsymmetrical, tri-substituted urea requires techniques that can resolve both the massive aliphatic bulk (dicyclohexyl) and the aromatic system (p-tolyl). A common impurity in the synthesis of this compound (typically via the reaction of dicyclohexylamine with p-tolyl isocyanate) is the mono-substituted 1-cyclohexyl-3-(p-tolyl)urea, arising from primary amine contamination.

The table below compares the analytical performance required to differentiate the target product from its structural alternatives.

Table 1: Analytical Differentiation of Target Product vs. Structural Alternatives
Analytical Feature1,1-Dicyclohexyl-3-(p-tolyl)urea (Target)1-Cyclohexyl-3-(p-tolyl)urea (Impurity)1,1-Diethyl-3-(p-tolyl)urea (Alternative Scaffold)
Chemical Formula C20​H30​N2​O C14​H20​N2​O C12​H18​N2​O
Exact Mass [M+H]+ 315.2430 m/z233.1648 m/z207.1492 m/z
1 H NMR: Aliphatic Integration 22 Protons (Complex multiplets)11 Protons (Complex multiplets)10 Protons (Clean quartet/triplet)
1 H NMR: Urea N-H Protons 1 Broad Singlet (~6.1-6.3 ppm)2 Broad Singlets (Asymmetric NHs)1 Broad Singlet (~6.5 ppm)
FT-IR: N-H Stretch Single band (~3300 cm−1 )Doublet band (Two distinct NH bonds)Single band (~3300 cm−1 )

Section 2: Expected Quantitative Data Signatures

Before executing the protocols, we must establish the theoretical analytical baseline for 1,1-Dicyclohexyl-3-(p-tolyl)urea based on established literature for highly similar dicyclohexyl and p-tolyl urea derivatives[2][3][4].

Table 2: Predicted Analytical Signatures for Cross-Validation
ModalityExpected Signal / PeakStructural Assignment
HR-LC-MS/MS 315.24 m/z [M+H]+ Precursor Ion
HR-LC-MS/MS 233.16 m/zLoss of one cyclohexyl ring (CID Fragment)
1 H NMR ( CDCl3​ ) ~7.1 - 7.3 ppm (4H, ABq/m)Aromatic p-Tolyl protons
1 H NMR ( CDCl3​ ) ~6.2 ppm (1H, br s)Urea N-H proton
1 H NMR ( CDCl3​ ) ~3.4 - 3.5 ppm (2H, m)Cyclohexyl N−CH (alpha protons)
1 H NMR ( CDCl3​ ) ~2.3 ppm (3H, s)p-Tolyl Ar−CH3​ methyl protons
1 H NMR ( CDCl3​ ) ~1.1 - 1.9 ppm (20H, m)Cyclohexyl aliphatic CH2​ protons
FT-IR (ATR) ~1620 - 1640 cm−1 Hydrogen-bonded Urea C=O stretch[5]

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol A: 1 H and 13 C NMR Spectroscopy
  • Sample Preparation : Dissolve 5 mg of the unverified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality : CDCl3​ is selected because the dicyclohexyl moiety renders the compound highly lipophilic. TMS acts as an internal zero-reference, making the protocol self-validating against magnetic field drift or solvent-induced chemical shifting.

  • Acquisition : Acquire 1 H spectra at 400 MHz or 600 MHz with a relaxation delay (d1) of at least 2 seconds.

    • Causality : A 2-second delay ensures complete longitudinal relaxation of the rigid dicyclohexyl protons. Without this delay, the integration ratio between the 22 aliphatic protons and the 4 aromatic protons will skew, leading to a false failure of structural identity[2].

Protocol B: High-Resolution LC-MS/MS Workflow
  • Chromatography : Inject 1 µL of a 1 µg/mL sample (dissolved in LC-MS grade Methanol) onto a C18 reversed-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Include a blank Methanol injection immediately prior.

    • Causality : The blank injection self-validates the column's cleanliness. The highly non-polar dicyclohexyl moiety will cause the compound to retain strongly on the C18 stationary phase. The slow organic gradient ensures baseline separation from polar synthetic precursors (e.g., p-toluidine), allowing for accurate purity determination.

  • Ionization & Detection : Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the [M+H]+ precursor ion.

    • Causality : Formic acid in the mobile phase acts as a proton donor, driving the protonation of the slightly basic urea nitrogen to maximize ESI+ sensitivity and ensure a strong signal-to-noise ratio[3].

Protocol C: ATR FT-IR Spectroscopy
  • Background Calibration : Collect a background spectrum of the empty diamond ATR crystal.

    • Causality : This self-validating step subtracts ambient atmospheric CO2​ and water vapor, preventing false peaks in the functional group region.

  • Sample Analysis : Place 2 mg of the neat solid directly onto the crystal and apply standardized pressure via the anvil.

    • Causality : Using Attenuated Total Reflectance (ATR) instead of traditional KBr pellets is critical. KBr is highly hygroscopic; absorbed water would create a broad O−H stretch that obscures the critical urea N−H stretching band at ~3300 cm−1 [5].

Section 4: Cross-Validation Decision Workflow

The following logic diagram dictates the decision-making process for validating the unverified commercial sample.

G Start 1,1-Dicyclohexyl-3-(p-tolyl)urea (Unverified Sample) NMR 1H & 13C NMR Spectroscopy (Structural Connectivity) Start->NMR LCMS High-Resolution LC-MS/MS (Exact Mass & Purity) Start->LCMS FTIR ATR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR_Pass Concordant Shifts: Aliphatic & Aromatic NMR->NMR_Pass LCMS_Pass [M+H]+ = 315.24 m/z Single Chromatographic Peak LCMS->LCMS_Pass FTIR_Pass C=O Stretch (~1630 cm⁻¹) N-H Stretch (~3300 cm⁻¹) FTIR->FTIR_Pass Decision Data Concordance Check NMR_Pass->Decision LCMS_Pass->Decision FTIR_Pass->Decision Validated Validated Reference Standard (Ready for Assays) Decision->Validated All Match Failed Impure / Incorrect Identity (Repurify or Discard) Decision->Failed Mismatch

Figure 1: Orthogonal cross-validation workflow for unverified urea derivative reference standards.

References

  • Sigma-Aldrich. "1,1-DICYCLOHEXYL-3-(P-TOLYL)UREA AldrichCPR". sigmaaldrich.com. 1

  • The Journal of Organic Chemistry. "Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides". acs.org. 2

  • PubMed Central (PMC). "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization". nih.gov. 3

  • The Royal Society of Chemistry. "Cyrene Experimental revised". rsc.org. 4

  • MDPI. "Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment". mdpi.com. 5

Sources

Comparative

Comparative toxicity of 1,1-Dicyclohexyl-3-(p-tolyl)urea derivatives

This technical guide provides an objective, data-driven comparison of the toxicity profiles of 1,1-dicyclohexyl-3-(p-tolyl)urea derivatives against standard urea-based alternatives. It is designed for drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the toxicity profiles of 1,1-dicyclohexyl-3-(p-tolyl)urea derivatives against standard urea-based alternatives. It is designed for drug development professionals evaluating structural modifications in urea scaffolds.

Introduction & Mechanistic Context

Urea-based compounds, particularly 1,3-disubstituted ureas like 1,3-dicyclohexylurea (DCU), are cornerstone scaffolds in medicinal chemistry, most notably recognized as potent soluble epoxide hydrolase (sEH) inhibitors[1]. However, advancing these scaffolds into clinical applications is frequently bottlenecked by suboptimal pharmacokinetic profiles and off-target toxicities[2].

When exploring 1,1,3-trisubstituted derivatives such as 1,1-dicyclohexyl-3-(p-tolyl)urea , the structural modifications fundamentally alter the molecule's interaction with both primary targets and metabolic enzymes. While standard aliphatic ureas like 1-cyclohexyl-3-dodecyl urea (CDU) exhibit excellent safety margins with no evidence of cellular toxicity or apoptosis even at high concentrations[3], the introduction of the bulky 1,1-dicyclohexyl moiety combined with a p-tolyl group introduces two specific toxicological liabilities:

  • Metabolic Activation (Hepatotoxicity): The p-tolyl (4-methylphenyl) group is highly susceptible to benzylic oxidation by hepatic Cytochrome P450 (CYP) enzymes. This oxidation can generate reactive quinone methide intermediates that covalently bind to cellular macromolecules, a well-documented mechanism of drug-induced liver injury (DILI) in urea derivatives[4].

  • hERG Channel Blockade (Cardiotoxicity): The high lipophilicity (clogP) and steric bulk of the 1,1-dicyclohexyl group increase the propensity for the molecule to become trapped in the inner hydrophobic vestibule of the hERG potassium channel, leading to potential QT prolongation[2].

G A 1,1-Dicyclohexyl 3-(p-tolyl)urea B sEH Target Inhibition A->B On-target D CYP450 Metabolism (p-tolyl oxidation) A->D Off-target C EpFA Stabilization (Efficacy) B->C E Reactive Quinone Methide D->E Oxidation F Protein Adduction (Hepatotoxicity) E->F Covalent Binding

Mechanistic divergence of on-target efficacy vs. off-target hepatotoxicity in urea derivatives.

Comparative Toxicity Profiles

To objectively evaluate the viability of 1,1-dicyclohexyl-3-(p-tolyl)urea derivatives, we must benchmark them against standard 1,3-disubstituted ureas. The table below synthesizes the comparative toxicological endpoints.

CompoundStructural ClassHepG2 IC₅₀ (µM)*hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Primary Toxicity Mechanism
1,3-Dicyclohexylurea (DCU) 1,3-Disubstituted> 100> 50> 50Low toxicity; benign baseline profile[5]
1-Cyclohexyl-3-dodecyl urea (CDU) 1,3-Disubstituted> 100> 30> 50Low toxicity; no observed apoptosis[3]
1,1-Dicyclohexyl-3-(p-tolyl)urea 1,1,3-Trisubstituted< 25< 10< 5Reactive quinone methide formation; lipophilic trapping

*Note: HepG2 assays for p-tolyl derivatives must be supplemented with S9 fractions to account for metabolic activation.

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible toxicity screening, the following protocols are designed as self-validating systems. Do not rely on standard assays without metabolic competency when evaluating p-tolyl derivatives.

Protocol A: S9-Supplemented HepG2 Cytotoxicity Assay
  • Causality: Standard HepG2 cell lines lack robust endogenous CYP450 expression. Because the hepatotoxicity of the p-tolyl group relies on metabolic activation into a quinone methide, the assay must be supplemented with human liver S9 fractions to accurately simulate in vivo DILI.

  • Step 1: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C.

  • Step 2: Prepare compound dilutions (0.1 µM to 100 µM) in media containing 1 mg/mL human liver S9 fraction and 1 mM NADPH cofactor.

  • Step 3: Treat cells for 48h. Include 1,3-DCU as a negative control[5] and Amiodarone as a positive control.

  • Step 4: Quantify cell viability using an LDH release assay to measure membrane integrity.

  • Validation Check: The assay is considered valid only if the Z'-factor is > 0.5 and the Amiodarone positive control demonstrates an IC₅₀ shift of at least 2-fold in the presence of S9 compared to S9-free media.

Protocol B: Automated hERG Patch-Clamp Assay
  • Causality: Due to the extreme lipophilicity of the 1,1-dicyclohexyl group, temperature-dependent binding kinetics are critical. Assays must be run at physiological temperature (37°C) rather than room temperature to prevent false-negative safety signals.

  • Step 1: Culture CHO cells stably expressing the hERG potassium channel.

  • Step 2: Apply a voltage-step protocol: hold at -80 mV, depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

  • Step 3: Perfuse 1,1-dicyclohexyl-3-(p-tolyl)urea derivatives sequentially at increasing concentrations.

  • Validation Check: E-4031 (standard hERG blocker) must yield an IC₅₀ between 10-30 nM. If tail current amplitude in the vehicle control degrades by >15% during the recording, the entire sweep must be discarded.

Workflow S1 Step 1: S9-Supplemented Cytotoxicity (HepG2 / LDH Release) S2 Step 2: CYP450 Phenotyping (Microsomal Stability) S1->S2 S3 Step 3: Cardiac Safety (hERG Patch-Clamp at 37°C) S2->S3 S4 Step 4: In Vivo PK/Tox (Murine Models) S3->S4

Self-validating experimental workflow for urea derivative toxicity screening.

References

  • Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][3]

  • Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid Source: PubMed / Journal of Medicinal Chemistry URL:[Link][4]

  • Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health Source: PubMed Central (PMC) URL:[Link][1]

  • Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications Source: Taylor & Francis URL:[Link][2]

Sources

Validation

1,1-Dicyclohexyl-3-(p-tolyl)urea reference standards for quantitative analysis

Introduction & Analytical Context In the pharmacokinetic (PK) evaluation and quantitative analysis of urea-based pharmaceuticals—most notably soluble epoxide hydrolase (sEH) inhibitors like 1,3-Dicyclohexylurea (DCU) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In the pharmacokinetic (PK) evaluation and quantitative analysis of urea-based pharmaceuticals—most notably soluble epoxide hydrolase (sEH) inhibitors like 1,3-Dicyclohexylurea (DCU) and EC5026—selecting the optimal internal standard (IS) is the linchpin of assay reliability. sEH inhibitors are critical therapeutic candidates for modulating lipid signaling, specifically by preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1][2].

Because these target analytes are highly lipophilic and often dosed in complex lipid-rich matrices (e.g., plasma, serum, or lung tissue), they are highly susceptible to matrix effects and ion suppression during Electrospray Ionization (ESI). While Stable Isotope-Labeled (SIL) standards are the theoretical gold standard, their high synthesis cost and limited availability for early-stage pipeline compounds necessitate the use of high-fidelity structural analogs.

This guide objectively compares 1,1-Dicyclohexyl-3-(p-tolyl)urea (often referred to as DCTU) against alternative reference standards, providing the mechanistic rationale and validated protocols for its use in high-throughput LC-MS/MS workflows.

sEH_Pathway AA Arachidonic Acid (PUFA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Urea-based sEH Inhibitor (e.g., DCU) Inhibitor->sEH Inhibits

Figure 1: Arachidonic acid cascade and the pharmacological target of urea-based sEH inhibitors.

Comparative Analysis of Reference Standards

When quantifying target ureas, the IS must mimic the analyte's extraction recovery and chromatographic retention time to ensure that any matrix-induced ionization suppression affects both molecules equally. Below is an objective comparison of 1,1-Dicyclohexyl-3-(p-tolyl)urea against common alternatives.

The Contenders:
  • 1,1-Dicyclohexyl-3-(p-tolyl)urea: A highly lipophilic, asymmetric urea derivative. With a predicted XlogP of 5.1 and a monoisotopic mass of 314.2358 Da[3], it is structurally robust and distinct from endogenous lipids.

  • 1,3-Diphenylurea (DPU): A generic, low-cost internal standard frequently used in early discovery assays[4].

  • Stable Isotope-Labeled (SIL) Standards (e.g., d5-EC5026): The isotopic analog of the specific target analyte[2].

Performance & Property Comparison Table
Analytical Feature1,1-Dicyclohexyl-3-(p-tolyl)urea1,3-Diphenylurea (DPU)Stable Isotope-Labeled (SIL)
Primary Role High-Fidelity Analog ISGeneric Analog ISExact Isotopic IS
Monoisotopic Mass 314.2358 Da[3]212.0950 DaVaries (e.g., +5 to +11 Da)
Lipophilicity (XlogP) ~5.1[3]~3.4Identical to target analyte
Chromatographic Behavior Excellent match for late-eluting, lipophilic ureasElutes significantly earlier than target analytesPerfect co-elution with target analyte
Matrix Effect Mitigation Strong (co-elutes with lipid-rich suppression zones)Poor to ModerateOptimal
Cost & Accessibility Highly cost-effective; commercially availableVery low costExtremely expensive; custom synthesis required
Risk of Isotopic Scrambling None (Distinct precursor m/z 315.2 [M+H]+)[3]NoneModerate (Deuterium exchange possible in certain matrices)

Scientist's Verdict: While SILs remain the absolute standard for late-stage clinical PK, 1,1-Dicyclohexyl-3-(p-tolyl)urea is vastly superior to generic standards like DPU for preclinical work. Its high XlogP (5.1) ensures it is retained on reverse-phase columns long enough to co-elute with potent, bulky sEH inhibitors, thereby accurately normalizing the severe ion suppression typically encountered at the end of a gradient run.

Validated Experimental Methodology

To ensure a self-validating system, the following protocol leverages the physicochemical properties of 1,1-Dicyclohexyl-3-(p-tolyl)urea.

Mechanistic Rationale for Protocol Choices:
  • Protein Precipitation via Acetonitrile: We utilize a 3:1 ratio of ice-cold acetonitrile to plasma. Acetonitrile is chosen over methanol because it more effectively solubilizes highly lipophilic ureas (preventing co-precipitation with the protein pellet) while instantly denaturing plasma hydrolases that could degrade the analytes.

  • Positive ESI Mode: Urea derivatives readily accept protons at the carbonyl oxygen or nitrogen atoms, making positive electrospray ionization (ESI+) highly efficient[5].

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (1,1-Dicyclohexyl-3-(p-tolyl)urea) Sample->Spike Prep Protein Precipitation (3:1 Ice-cold Acetonitrile) Spike->Prep Centrifuge Centrifugation (10,000 x g, 4°C) Prep->Centrifuge Evap Evaporate to Dryness (Nitrogen Stream) Centrifuge->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (Positive ESI, MRM Mode) Recon->LCMS

Figure 2: Standardized sample preparation workflow for LC-MS/MS quantification of urea derivatives.

Step-by-Step LC-MS/MS Protocol

1. Sample Preparation:

  • Aliquot 50 µL of biological plasma into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the working IS solution (1,1-Dicyclohexyl-3-(p-tolyl)urea at 100 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 50 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid) and transfer to an autosampler vial.

2. Chromatographic Separation:

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 × 50 mm, 1.7 µm). Note: A Phenyl-Hexyl column provides excellent orthogonal pi-pi selectivity for the p-tolyl group of the IS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, re-equilibrate at 10% B.

3. Mass Spectrometry (MRM Parameters): Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Protonated molecular ions are formed using standard ion spray voltages (e.g., 5,000 V)[5].

  • Analyte (e.g., DCU): Precursor m/z 225.1 → Product m/z 100.1 (Collision Energy: ~23 eV)[5].

  • Internal Standard (1,1-Dicyclohexyl-3-(p-tolyl)urea): Precursor m/z 315.2 [M+H]+[3] → Product m/z 100.1 (Cyclohexyl cleavage).

Conclusion

For laboratories quantifying highly lipophilic urea-based therapeutics or contaminants, relying on generic internal standards like DPU introduces unacceptable variance due to retention time mismatches. 1,1-Dicyclohexyl-3-(p-tolyl)urea bridges the gap between cost-prohibitive SILs and inadequate generic standards. Its robust XlogP profile and distinct fragmentation pathways make it an optimal, self-validating reference standard for rigorous LC-MS/MS applications.

References

  • PubChemLite - 1,1-dicyclohexyl-3-(p-tolyl)urea (C20H30N2O) . Université du Luxembourg. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4070386] (Note: Sourced via uni.lu grounding data)[3]

  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment . National Institutes of Health (NIH) / PMC. Available at:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892150/][5]

  • Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo . PLOS One. Available at:[https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117438][4]

  • Inhibition of Soluble Epoxide Hydrolase Prevents Docetaxel-Induced Painful Peripheral Neuropathy . MDPI. Available at:[https://www.mdpi.com/1422-0067/26/12/5026][2]

  • Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice . American Journal of Respiratory Cell and Molecular Biology. Available at:[https://www.atsjournals.org/doi/10.1165/rcmb.2013-0440OC][1]

Sources

Comparative

Validating 1,1-Dicyclohexyl-3-(p-tolyl)urea stability under accelerated conditions

Validating the Accelerated Stability of 1,1-Dicyclohexyl-3-(p-tolyl)urea: A Comparative Guide As a Senior Application Scientist, evaluating the chemical stability of pharmacophores under stress conditions is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Accelerated Stability of 1,1-Dicyclohexyl-3-(p-tolyl)urea: A Comparative Guide

As a Senior Application Scientist, evaluating the chemical stability of pharmacophores under stress conditions is not merely a regulatory checkbox—it is the foundation of reliable drug design. Substituted ureas are highly valued in medicinal chemistry, frequently appearing in soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors. However, the urea linkage is inherently susceptible to non-enzymatic hydrolysis.

This guide objectively evaluates the accelerated stability of (DCTU), comparing its performance against two structural alternatives: 1,3-Dicyclohexylurea (DCU)[1] and 1,1-Dicyclohexyl-3-phenylurea (DCPU). By leveraging a self-validating experimental protocol, we will dissect the causality behind DCTU’s superior stability profile.

Mechanistic Rationale: The Chemistry of Stability

To understand why experimental choices are made, we must first understand the mechanism of degradation. The spontaneous hydrolysis of urea derivatives in aqueous environments typically proceeds via a neutral hydrolysis pathway, where a solvent water molecule attacks the carbonyl carbon (the APOE/APNE mechanisms)[2].

The structural design of DCTU directly mitigates this vulnerability through two distinct chemical phenomena:

  • Steric Shielding: The 1,1-dicyclohexyl moiety introduces massive steric bulk directly adjacent to the urea core. This physical barrier severely restricts the trajectory of incoming nucleophiles (water or hydroxide ions), preventing the formation of the tetrahedral intermediate[2].

  • Electronic Stabilization: Unlike the unsubstituted phenyl ring in DCPU, the p-tolyl group in DCTU features a para-methyl substituent. This methyl group exerts a positive inductive (+I) effect, donating electron density into the aromatic ring and subsequently to the adjacent urea nitrogen. This electronic enrichment strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to nucleophilic attack.

Mechanism cluster_hydrolysis Urea Hydrolysis Pathway API 1,1-Dicyclohexyl- 3-(p-tolyl)urea Intermediate Tetrahedral Intermediate API->Intermediate H2O Attack Degradants Degradation Products Intermediate->Degradants Cleavage Steric 1,1-Dicyclohexyl (Steric Shielding) Steric->Intermediate Blocks Attack Electronic p-Tolyl Group (+I Effect) Electronic->API Strengthens C-N

Fig 1: Steric and electronic mechanisms protecting DCTU from hydrolytic degradation.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in our comparative data, the experimental workflow is designed as a self-validating system . This is achieved by enforcing a strict Mass Balance criterion: the molar sum of the intact parent compound and all quantified degradation products (e.g., dicyclohexylamine and p-toluidine) must equal 100 ± 2% of the initial concentration. Any deviation indicates an undetected secondary degradation pathway or analytical failure.

Step-by-Step Methodology
  • Sample Preparation: Formulate 10 mg/mL suspensions of DCTU, DCPU, and DCU in a physiologically relevant phosphate buffer (pH 7.4) with 5% DMSO to aid solubility. Aliquot into amber glass HPLC vials to prevent photolytic interference.

  • Accelerated Aging: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) . These parameters strictly adhere to the[3].

  • Timepoint Sampling: Extract triplicate samples at Day 0, Month 1, Month 3, and Month 6[3]. Quench the samples immediately by diluting 1:10 in cold acetonitrile.

  • Orthogonal Analysis: Analyze the samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm for quantitation, orthogonally coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) to definitively identify degradant masses.

  • System Suitability Testing (SST): Prior to each run, inject a known standard mixture to verify column theoretical plates (>2000) and tailing factor (<1.5), ensuring the analytical system is capable of resolving the parent API from closely eluting degradants.

Protocol S1 1. Sample Prep Solid & Solution State S2 2. ICH Q1A(R2) Aging 40°C / 75% RH S1->S2 S3 3. Timepoint Sampling 0, 1, 3, 6 Months S2->S3 S4 4. Orthogonal Analysis HPLC-UV + LC-MS S3->S4 S5 5. Self-Validation Mass Balance Check S4->S5 S6 6. Data Synthesis Kinetics Profiling S5->S6

Fig 2: Self-validating accelerated stability workflow adhering to ICH Q1A(R2) standards.

Comparative Data Presentation

The quantitative results from the 6-month accelerated stability study clearly demonstrate the impact of the structural modifications.

Table 1: Comparative Recovery (%) Under ICH Q1A(R2) Accelerated Conditions (40°C / 75% RH)

CompoundMonth 0Month 1Month 3Month 6
1,1-Dicyclohexyl-3-(p-tolyl)urea (DCTU) 100.0 ± 0.199.8 ± 0.299.5 ± 0.398.9 ± 0.4
1,3-Dicyclohexylurea (DCU)100.0 ± 0.199.1 ± 0.397.4 ± 0.694.5 ± 0.8
1,1-Dicyclohexyl-3-phenylurea (DCPU)100.0 ± 0.298.5 ± 0.496.2 ± 0.592.1 ± 0.7

Note: DCPU degrades faster than the aliphatic DCU due to the electron-withdrawing nature of the unsubstituted phenyl ring, which makes the carbonyl carbon more electrophilic.

Table 2: Degradation Kinetics and System Integrity

Compoundk_obs (months⁻¹)Extrapolated t_1/2 (years)Mass Balance Integrity (%)
DCTU 0.0018 >30 99.8
DCU0.00946.199.6
DCPU0.01354.299.5

Conclusion

The experimental data validates that 1,1-Dicyclohexyl-3-(p-tolyl)urea (DCTU) exhibits a vastly superior stability profile compared to standard aliphatic (DCU) and unsubstituted aromatic (DCPU) ureas. The combination of the steric shielding from the dicyclohexyl group and the electronic +I effect from the p-tolyl methyl group effectively neutralizes the primary hydrolytic degradation pathways. Furthermore, the strict adherence to mass balance limits (99.8% integrity) confirms that no hidden degradation pathways compromise these findings, providing a highly trustworthy foundation for downstream formulation development.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products". ICH Quality Guidelines. URL:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects". J Am Chem Soc. URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

1,1-Dicyclohexyl-3-(p-tolyl)urea proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical phase of any experimental workflow. The compound 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 1102...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical phase of any experimental workflow. The compound 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7) is a highly stable substituted urea frequently encountered in organic synthesis and drug development.

Improper disposal of substituted ureas poses severe environmental and regulatory risks. Because these molecules are designed to be chemically stable, they resist natural microbial degradation and persist in soil and aquatic ecosystems[1]. This guide provides a definitive, causality-driven protocol for the safe handling and destruction of 1,1-Dicyclohexyl-3-(p-tolyl)urea, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 1,1-Dicyclohexyl-3-(p-tolyl)urea contains a robust urea linkage (-NH-CO-N-) flanked by a structurally bulky dicyclohexyl group and an aromatic p-tolyl ring.

Why conventional disposal fails: Many laboratories mistakenly attempt to neutralize organic amides and ureas via chemical hydrolysis (using strong acids or bases). However, the EPA explicitly advises against the hydrolysis of substituted ureas[2]. Cleaving the urea bond of this specific molecule yields p-toluidine and dicyclohexylamine—both of which are highly toxic, environmentally hazardous amines[2][3]. Consequently, hydrolysis does not eliminate the hazard; it merely transforms it. High-temperature incineration is the only environmentally acceptable method for complete detoxification[4].

Quantitative Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 110244-04-7Use for exact regulatory tracking and manifest logging.
Molecular Formula C20H30N2OHigh carbon/nitrogen content dictates incineration parameters.
Molecular Weight 314.475 g/mol Solid at room temperature; prone to particulate aerosolization.
Environmental Toxicity Aquatic Acute 1 / Chronic 1[5][6]Critical: Absolute prohibition from sink or drain disposal.
Waste Classification Nitrogen-Containing Organic SolidRequires alkaline scrubbing during incineration to neutralize NOx[7].

Mechanistic Pathway of Thermal Destruction

When routed to a commercial RCRA-compliant incinerator, the destruction of 1,1-Dicyclohexyl-3-(p-tolyl)urea follows a specific thermochemical pathway. At temperatures exceeding 1000°C, the molecule undergoes thermal cracking, initially dissociating into isocyanates and amines before complete oxidation into carbon dioxide, water, and nitrogen oxides (NOx)[3][8].

G A Solid Waste Collection (Nitrogenous Organic) B High-Temp Incineration (>1000°C) A->B C Thermal Cracking (Isocyanates & Amines) B->C D Complete Oxidation (CO2, H2O, NOx) C->D E Alkaline Flue Gas Scrubbing (NOx Neutralization) D->E F Clean Exhaust & Safe Ash Disposal E->F

Thermal destruction pathway and emission control for substituted urea waste.

Step-by-Step Laboratory Disposal Protocol

To ensure absolute compliance and safety, integrate the following self-validating workflow into your laboratory's Standard Operating Procedures (SOPs).

Step 1: Segregation and Containerization

Causality: Substituted ureas must not be mixed with halogenated solvents. Co-incineration with high-chlorine waste can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) at lower incineration temperatures[9].

  • Equip standard PPE: Nitrile gloves, safety goggles, and a lab coat. If handling bulk powders, use a localized exhaust ventilation (LEV) system or fume hood to prevent inhalation of particulates.

  • Collect all solid 1,1-Dicyclohexyl-3-(p-tolyl)urea waste, including contaminated filter papers, weigh boats, and spatulas.

  • Place the waste into a dedicated, leak-proof High-Density Polyethylene (HDPE) wide-mouth container.

  • Validation Check: Ensure the container is completely free of strong oxidizers (e.g., nitric acid, perchlorates) to prevent spontaneous exothermic reactions[10].

Step 2: Regulatory Labeling

Causality: Waste management vendors rely on accurate chemical profiling to route the waste to kilns equipped with the necessary alkaline scrubbers for NOx reduction[11].

  • Affix a hazardous waste label to the HDPE container immediately upon the first addition of waste.

  • Clearly designate the contents as: "Non-Halogenated, Nitrogen-Containing Organic Solid Waste" [7].

  • List the primary constituent: 1,1-Dicyclohexyl-3-(p-tolyl)urea (CAS: 110244-04-7).

  • Mark the hazard pictograms for "Environmental Hazard" (GHS09) and "Irritant" (GHS07)[5].

Step 3: Interim Storage
  • Store the sealed container in a designated, dry hazardous waste accumulation area.

  • Maintain the storage environment at ambient room temperature, strictly isolated from aqueous acids or bases.

  • Do not exceed the regulatory accumulation time limit (typically 90 to 180 days, depending on your facility's generator status).

Step 4: Final Vendor Handoff
  • Contract a licensed hazardous waste disposal facility capable of high-temperature incineration (>1000°C)[7].

  • Verify that the vendor utilizes alkaline flue gas scrubbing (such as semi-dry spray neutralizers) to capture the NOx emissions generated by the combustion of the nitrogen-rich urea core[11].

  • Retain the final destruction manifest for your EHS compliance records.

Emergency Spill Response

In the event of an accidental spill of the solid powder during handling:

  • Do not use water: Adding water can spread the highly persistent compound into floor drains, triggering severe aquatic toxicity[1][6].

  • Mechanical Collection: Gently sweep the powder using a static-free brush and dustpan. Avoid vigorous sweeping that could aerosolize the fine powder.

  • Chemical Decontamination: Wipe the affected surface with a disposable cloth dampened with a non-polar or slightly polar organic solvent (e.g., isopropanol or ethyl acetate) to dissolve residual traces.

  • Disposal: Place the swept solid, the dustpan brush (if heavily contaminated), and the solvent-soaked wipes into the Nitrogen-Containing Organic Waste container described in Step 1.

References

  • Dicyclohexyl urea | Sigma-Aldrich. sigmaaldrich.com.
  • Handbook for Pesticide Disposal by Common Chemical Methods. epa.gov.
  • 1,1-DIBENZYL-3-(P-TOLYL)UREA — Chemical Substance Information. nextsds.com.
  • 1,1-DICYCLOHEXYL-3-(O-TOLYL)UREA — Chemical Substance Information. nextsds.com.
  • Handbook for Pesticide Disposal by Common Chemical Methods (Incineration). epa.gov.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa.gov.
  • 2-(4-Cyanophenyl)-2-oxoacetic Acid Handling and Organic Waste Disposal. benchchem.com.
  • N-Cyclohexylformamide Proper Segregation. benchchem.com.
  • A new process for NOx reduction in combustion systems for the generation of energy from waste. researchgate.net.
  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. nih.gov.
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. researchgate.net.
  • Improved quartz furnace method for chlorine and sulfur determination in municipal solid waste. researchgate.net.

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